MAC glucuronide phenol-linked SN-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H54N6O20S |
|---|---|
Poids moléculaire |
1091.1 g/mol |
Nom IUPAC |
(2S,3S,5R)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41?,42-,43+,44-,47?,50-/m0/s1 |
Clé InChI |
IKQSTTAUHYHYCV-GQUYYUQXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Phenol-Linked SN-38 Glucuronides: From Endogenous Metabolism to Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenol-linked SN-38 glucuronides, clarifying the critical distinction between the endogenous metabolite, SN-38 glucuronide (SN-38G), and the synthetic construct, "MAC glucuronide phenol-linked SN-38," utilized in targeted drug delivery. Understanding both entities is paramount for researchers in oncology, pharmacology, and medicinal chemistry.
Section 1: Endogenous SN-38 Glucuronide (SN-38G): The Metabolic Fate of Irinotecan (B1672180)
The clinical efficacy and toxicity of the chemotherapeutic agent irinotecan (CPT-11) are intrinsically linked to the metabolic pathway of its active metabolite, SN-38. Glucuronidation at the phenolic hydroxyl group of SN-38 is the primary detoxification route, forming SN-38 glucuronide (SN-38G).
The Metabolic Pathway of Irinotecan
Irinotecan, a prodrug, undergoes a two-step metabolic process primarily in the liver.[1] First, it is converted by carboxylesterases (CES) to its highly potent active metabolite, SN-38.[2][3] SN-38 is approximately 100 to 1000 times more active as a topoisomerase I inhibitor than irinotecan itself.[3]
Subsequently, SN-38 is detoxified through glucuronidation by UDP-glucuronosyltransferases (UGTs), predominantly the UGT1A1 isoform, to form the inactive and water-soluble SN-38G.[1][4] This process is crucial for the elimination of SN-38 from the body. However, SN-38G can be converted back to the active SN-38 in the intestinal lumen by bacterial β-glucuronidases, contributing to delayed-onset diarrhea, a dose-limiting toxicity of irinotecan.[5]
Quantitative Data: Pharmacokinetics of Irinotecan and its Metabolites
The pharmacokinetic parameters of irinotecan, SN-38, and SN-38G exhibit significant inter-individual variability. The following tables summarize representative pharmacokinetic data from clinical studies.
Table 1: Pharmacokinetic Parameters of Irinotecan, SN-38, and SN-38G in Adult Patients
| Parameter | Irinotecan (CPT-11) | SN-38 | SN-38G |
| Cmax (ng/mL) | 2,150 ± 640 | 26.2 ± 12.1 | 234 ± 115 |
| AUC (ng·h/mL) | 7,630 ± 2,270 | 368 ± 166 | 2,460 ± 1,100 |
| t1/2 (h) | 6.0 ± 1.2 | 10.4 ± 3.1 | 11.6 ± 2.9 |
| CL (L/h/m²) | 25.2[6] | - | - |
Data are presented as mean ± standard deviation. Values are compiled from various sources and should be considered representative.[7][8]
Table 2: Summary of SN-38 AUC in Pediatric Patients at Different Irinotecan Doses [2]
| Irinotecan Dose (mg/m²) | Mean SN-38 AUC₀→₆ (ng·h/mL) ± SD |
| 20 | 90.9 ± 96.4 |
| 24 | 103.7 ± 62.4 |
| 29 | 95.3 ± 63.9 |
Experimental Protocol: Quantification of SN-38 and SN-38G in Human Plasma by HPLC-MS/MS
This protocol outlines a general method for the simultaneous quantification of irinotecan, SN-38, and SN-38G in human plasma.
1.3.1. Sample Preparation (Protein Precipitation) [9]
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., camptothecin).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
1.3.2. HPLC-MS/MS Analysis [10][11]
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
1.3.3. Calibration and Quantification
-
Prepare calibration standards and quality control samples by spiking known concentrations of irinotecan, SN-38, and SN-38G into blank plasma.
-
Process the standards and controls alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Signaling Pathway Diagram
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Assessment of Irinotecan, SN-38, and SN-38-Glucuronide: A Substudy of the FIRIS Study | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
The Core Mechanism of MAC Glucuronide Phenol-Linked SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for MAC glucuronide phenol-linked SN-38, a critical component in the development of targeted cancer therapies. The "MAC" designation is understood to be a commercial identifier for a linker construct that typically includes a maleimide (B117702) for antibody conjugation. This document will focus on the scientifically established components of this system: the antibody-drug conjugate (ADC) framework, the β-glucuronidase-cleavable linker, and the potent topoisomerase I inhibitor, SN-38.
Introduction to the ADC-Based Delivery of SN-38
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload or drug.
This compound functions as the payload and linker system within such an ADC. The system is engineered for stability in systemic circulation and for the selective release of its potent cytotoxic agent, SN-38, within the tumor microenvironment.[][2][3] This targeted delivery aims to enhance the therapeutic window of SN-38 by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[][4]
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic effect of an ADC utilizing a this compound system is achieved through a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Targeting and Internalization
The monoclonal antibody component of the ADC is designed to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells. Following this binding event, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the lysosomal compartment.[][5]
Enzymatic Cleavage and Payload Release
Within the lysosome, the β-glucuronide linker is exposed to the enzyme β-glucuronidase, which is often present at high concentrations in this acidic organelle and can be overexpressed in the tumor microenvironment.[][3][] This enzyme catalyzes the cleavage of the glucuronide moiety from the linker.
The removal of the hydrophilic glucuronic acid group triggers a spontaneous, self-immolative cascade of the remaining spacer component of the linker.[] This rapid decomposition results in the release of the unmodified, highly potent SN-38 payload directly into the cytoplasm of the cancer cell.[] The phenol-linked design ensures predictable cleavage kinetics and efficient activation of the payload.[]
Inhibition of Topoisomerase I and DNA Damage
Once released, SN-38, the active metabolite of the chemotherapeutic drug irinotecan, exerts its cytotoxic effect.[7] SN-38 is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[7][8] The enzyme works by creating transient single-strand breaks in the DNA to relieve torsional strain.
SN-38 intercalates into the DNA-topoisomerase I complex and stabilizes it.[9] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a DNA replication fork collides with this stabilized complex, the single-strand break is converted into a lethal, irreversible double-strand break.[7][8]
Cell Cycle Arrest and Apoptosis Induction
The extensive DNA damage triggers a cellular DNA damage response, leading to the arrest of the cell cycle, primarily in the S and G2 phases.[10][11] This cell cycle arrest provides time for DNA repair, but if the damage is too severe, the cell is driven towards programmed cell death, or apoptosis.
The apoptotic signaling cascade induced by SN-38 involves several key pathways. It has been shown to inhibit Akt signaling and upregulate the tumor suppressor protein p53 and its downstream target, p21.[12] The pro-apoptotic protein Bax is also upregulated, promoting the mitochondrial pathway of apoptosis.[10][11] Ultimately, the activation of executioner caspases leads to the dismantling of the cell.
Quantitative Data: In Vitro Cytotoxicity
The potency of this compound and related constructs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's efficacy.
| Compound/ADC Platform | Linker Type | Cell Line | Target Antigen | IC50 | Reference |
| This compound | β-Glucuronide | L540cy | CD30 | 113 ng/mL | [5][13] |
| This compound | β-Glucuronide | Ramos | CD22 | 67 ng/mL | [5][13] |
| MAC glucuronide α-hydroxy lactone-linked SN-38 | β-Glucuronide | L540cy | CD30 | 99 ng/mL | [14] |
| MAC glucuronide α-hydroxy lactone-linked SN-38 | β-Glucuronide | Ramos | CD22 | 105 ng/mL | [14] |
| Trastuzumab-SN38 | pH-sensitive carbonate | SKOV3 | HER2 | 4.4 ± 0.7 nM | [15] |
| Trastuzumab-SN38 | More stable ester chain | SKOV3 | HER2 | 5.2 ± 0.3 nM | [15] |
| Mil40-SN-38 Conjugate | Ether-based | SKOV-3 | HER2 | 86.3 nM to >320 nM | [16] |
| Mil40-SN-38 Conjugate | Ether-based | BT474 HerDR | HER2 | 86.3 nM to >320 nM | [16] |
| Free SN-38 (Nanocrystal) | N/A | MCF-7 | N/A | 0.076 µg/mL | [17] |
| Free SN-38 (Nanocrystal) | N/A | HT1080 | N/A | 0.046 µg/mL | [17] |
| Free SN-38 (Nanocrystal) | N/A | HepG2 | N/A | 0.076 µg/mL | [17] |
Note: IC50 values can vary significantly based on experimental conditions, including exposure time, drug-to-antibody ratio (DAR), and the specific assay used. The data presented here is for comparative purposes.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the IC50 of a cytotoxic compound.[9]
Objective: To determine the cytotoxic potency (IC50) of an SN-38-based ADC on target cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
SN-38-based ADC, unconjugated antibody (negative control), free SN-38 (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,500 - 8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of the SN-38 ADC, unconjugated antibody, and free SN-38. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells as a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 to 240 hours, depending on the cell line's doubling time).[8][16]
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow viable cells' mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT medium. Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Conclusion
The this compound system represents a sophisticated and effective strategy for the targeted delivery of a highly potent chemotherapeutic agent. Its mechanism of action leverages the specific enzymatic conditions within the tumor microenvironment to ensure payload release where it is most needed. The subsequent inhibition of topoisomerase I by SN-38 initiates a cascade of DNA damage, cell cycle arrest, and ultimately, apoptosis. The preclinical data underscore the potency of this approach. A thorough understanding of this multi-faceted mechanism is paramount for researchers and drug developers working to refine and advance the next generation of antibody-drug conjugates for cancer therapy.
References
- 2. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of MAC Glucuronide Phenol-Linked SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of MAC (Maleimide-Alkyl-Carbamate) glucuronide phenol-linked SN-38, a critical component in the development of targeted antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data to support the research and development of next-generation cancer therapeutics.
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is limited by poor water solubility and systemic toxicity. To address these challenges, SN-38 can be conjugated to a monoclonal antibody via a specialized linker system, enabling targeted delivery to tumor cells and minimizing off-target effects.
The MAC glucuronide phenol-linked SN-38 construct is an advanced prodrug system designed for ADC applications. It features a β-glucuronidase-cleavable linker attached to the phenolic hydroxyl group of SN-38. The hydrophilic nature of the glucuronide moiety enhances the solubility and stability of the ADC, while the β-glucuronidase-labile bond ensures selective release of the cytotoxic payload within the tumor microenvironment, where this enzyme is often overexpressed.[][2][3] The "MAC" component typically refers to a linker containing a maleimide (B117702) group for covalent attachment to the antibody, often spaced by a polyethylene (B3416737) glycol (PEG) chain to further improve solubility and pharmacokinetic properties, and a self-immolative moiety like p-aminobenzyl alcohol (PABC) to ensure efficient release of the unmodified drug.[][5]
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: the protected glucuronic acid, the MAC linker containing the self-immolative PABC spacer, and the SN-38 payload. The general synthetic strategy is as follows:
-
Protection of Glucuronic Acid: The hydroxyl and carboxylic acid groups of glucuronic acid are protected to prevent unwanted side reactions during subsequent coupling steps.
-
Synthesis of the MAC-PABC Linker: A bifunctional linker is synthesized containing a maleimide group for antibody conjugation, a PEG spacer, and the self-immolative PABC moiety.
-
Glycosylation of the PABC Linker: The protected glucuronic acid is coupled to the hydroxyl group of the PABC linker via a glycosidic bond, typically through a Koenigs-Knorr reaction.
-
Conjugation to SN-38: The complete linker-glucuronide construct is then attached to the 10-OH phenolic group of SN-38.
-
Deprotection: Finally, the protecting groups on the glucuronic acid are removed to yield the final this compound.
Experimental Protocols
The following protocols are based on established chemical methodologies for the synthesis of similar bioconjugates and linker-drug complexes.[6][7][8]
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining. Purification of intermediates and the final product is typically performed by flash column chromatography on silica gel. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Synthesis of Protected Glucuronic Acid (Acetobromoglucuronic Acid Methyl Ester)
A common starting material for glucuronidation is a protected and activated form of glucuronic acid, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This can be synthesized from commercially available glucuronolactone (B27817) in a multi-step process involving methanolysis, acetylation, and bromination. Protecting groups are crucial for directing the glycosylation to the desired position and preventing side reactions.[9][10]
Synthesis of the Maleimide-PEG-PABC Linker
The MAC linker can be constructed by coupling a maleimide-PEG-NHS ester with p-aminobenzyl alcohol.
Protocol:
-
Dissolve p-aminobenzyl alcohol (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Add a solution of Maleimide-PEGn-NHS ester (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the Maleimide-PEG-PABC linker.
Glycosylation of the MAC-PABC Linker with Protected Glucuronic Acid
The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds.[11][12][13]
Protocol:
-
Dissolve the Maleimide-PEG-PABC linker (1.0 eq) and the protected acetobromoglucuronic acid methyl ester (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add a suitable promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (2.0 eq), to the solution.
-
The reaction mixture is stirred at room temperature in the dark until the starting materials are consumed (monitored by TLC).
-
The mixture is then filtered to remove the silver salts, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography to give the protected MAC-PABC-glucuronide linker.
Conjugation of the Linker to SN-38
The phenolic hydroxyl group of SN-38 is coupled to the linker.[7]
Protocol:
-
Dissolve SN-38 (1.0 eq) and the protected MAC-PABC-glucuronide linker with a suitable leaving group (e.g., a p-nitrophenyl carbonate activated PABC) (1.2 eq) in anhydrous DMF.
-
Add a base such as cesium carbonate (Cs₂CO₃) or DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
The solvent is removed under vacuum, and the residue is purified by flash column chromatography to yield the fully protected MAC-PABC-glucuronide-SN-38 conjugate.
Deprotection of the Glucuronide Moiety
The final step is the removal of the acetyl and methyl ester protecting groups from the glucuronic acid.
Protocol:
-
Dissolve the protected conjugate in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).
-
Add an aqueous solution of lithium hydroxide (B78521) (LiOH) (excess) at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
The solvents are removed under reduced pressure, and the final product is purified by preparative reverse-phase HPLC to yield the this compound.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reagents, conditions, and scale of the synthesis.
Table 1: Summary of Synthetic Step Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Linker Synthesis | Maleimide-PEG-NHS ester | Maleimide-PEG-PABC | 75-85 |
| 2 | Glycosylation | Maleimide-PEG-PABC | Protected MAC-PABC-glucuronide | 50-65 |
| 3 | Conjugation | SN-38 | Protected MAC-PABC-glucuronide-SN-38 | 60-70 |
| 4 | Deprotection | Protected conjugate | Final Product | 80-90 |
| Overall | This compound | 24-40 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to SN-38, the glucuronic acid moiety, the PABC spacer, the PEG chain, and the maleimide group. Specific chemical shifts will depend on the exact structure. |
| ¹³C NMR | Resonances consistent with the proposed structure. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed value within a narrow tolerance. |
| Purity (HPLC) | >95% |
Visualization of Key Processes
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action: Drug Release
Caption: Mechanism of SN-38 release from the ADC in a tumor cell.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and the precise structure of the desired conjugate. Rigorous characterization at each step is essential to ensure the purity and identity of the synthesized compounds.
References
- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 13. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Potency: β-Glucuronidase and the Precision Cleavage of MAC Glucuronide Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) hinges on the precise and selective release of cytotoxic payloads within the tumor microenvironment. Among the arsenal (B13267) of cleavable linker technologies, the β-glucuronide linker system has emerged as a robust and highly specific approach for the delivery of potent cytotoxins such as monomethylauristatin E (MMAE). This guide delves into the core of this technology, exploring the pivotal role of the lysosomal enzyme β-glucuronidase in unlocking the therapeutic potential of MMAE-Antibody Conjugates (MACs). We will examine the mechanism of action, quantitative efficacy, and the experimental protocols essential for the evaluation of this promising ADC platform.
The Mechanism of Release: A Two-Step Activation Cascade
The efficacy of ADCs utilizing a β-glucuronide linker is predicated on a specific enzymatic cleavage that occurs preferentially within the tumor microenvironment or inside tumor cells.[1] β-glucuronidases are enzymes that are abundant in lysosomes and are also found in the necrotic regions of some tumors, making them an ideal trigger for targeted drug release.[2][3] The linker itself is designed to be highly stable in systemic circulation, preventing premature release of the toxic payload and minimizing off-target toxicity.[2][4]
The release mechanism is a two-step process:
-
Enzymatic Cleavage: Upon internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it traffics to the lysosome.[5] Within the acidic environment of the lysosome, β-glucuronidase recognizes and hydrolyzes the glycosidic bond of the β-glucuronide moiety on the linker.[1]
-
Self-Immolation: The enzymatic cleavage of the glucuronic acid triggers a spontaneous intramolecular electronic cascade within the self-immolative spacer, typically a p-aminobenzyl carbamate (B1207046) (PABC) group.[1] This rapid self-immolation liberates the active MMAE payload, which can then exert its potent cytotoxic effect by inhibiting tubulin polymerization.[1]
The hydrophilic nature of the β-glucuronide linker offers an additional advantage by reducing the propensity for aggregation, a common challenge with hydrophobic drug-linkers, thereby improving the overall developability of the ADC.[2][6]
Quantitative Analysis of Efficacy
The potency of MACs with β-glucuronide linkers has been demonstrated in numerous preclinical studies. The cytotoxic activity is critically dependent on the presence of β-glucuronidase, highlighting the specificity of this linker system.
Table 1: In Vitro Cytotoxicity of MMAE-Glucuronide Conjugates
| Conjugate | Cell Line | Condition | IC50 (M) | Reference |
|---|---|---|---|---|
| 3a (short spacer) | U87MG (glioblastoma) | Without β-glucuronidase | > 10-6 | [7] |
| 3a (short spacer) | U87MG (glioblastoma) | With β-glucuronidase | > 10-6 | [7] |
| 3b (PEG4 spacer) | U87MG (glioblastoma) | Without β-glucuronidase | 2.6 x 10-8 | [7] |
| 3b (PEG4 spacer) | U87MG (glioblastoma) | With β-glucuronidase | 1.1 x 10-9 | [7] |
| 3a (short spacer) | 786-O (renal carcinoma) | Without β-glucuronidase | > 10-6 | [7] |
| 3a (short spacer) | 786-O (renal carcinoma) | With β-glucuronidase | > 10-6 | [7] |
| 3b (PEG4 spacer) | 786-O (renal carcinoma) | Without β-glucuronidase | 1.9 x 10-7 | [7] |
| 3b (PEG4 spacer) | 786-O (renal carcinoma) | With β-glucuronidase | 3.9 x 10-9 | [7] |
| Free MMAE | U87MG (glioblastoma) | - | ~8.6 x 10-11 | [7] |
| Free MMAE | 786-O (renal carcinoma) | - | ~2.0 x 10-9 |[7] |
Table 2: In Vivo Efficacy of ADCs with Glucuronide Linkers
| ADC | Payload | Cancer Model | Dose | Outcome | Tolerated Dose | Reference |
|---|---|---|---|---|---|---|
| cAC10-9a | MMAE | Karpas 299 lymphoma (subcutaneous) | 0.5 mg/kg (single dose) | Cures in all animals | 100 mg/kg | [8][9] |
| c1F6-9b | MMAF | Renal cell carcinoma (subcutaneous) | 0.75 mg/kg | Efficacious | 25 mg/kg |[8][9] |
Experimental Protocols
Protocol 1: In Vitro β-Glucuronidase Cleavage Assay for MAC Glucuronide Linkers
This protocol outlines a method to determine the rate and extent of MMAE release from a MAC glucuronide linker in the presence of β-glucuronidase.
Materials:
-
MMAE-Antibody Conjugate (MAC) with a β-glucuronide linker
-
β-Glucuronidase (from E. coli or bovine liver)[10]
-
Sodium Acetate Buffer (100 mM, pH 5.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile
-
Internal Standard (e.g., deuterated MMAE)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the MAC in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of β-glucuronidase in 100 mM sodium acetate buffer (pH 5.0) at a concentration of 100 µg/mL.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the MAC stock solution with 50 µL of the β-glucuronidase solution.
-
As a negative control, combine 50 µL of the MAC stock solution with 50 µL of the sodium acetate buffer without the enzyme.
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 10 µL) from each reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to 90 µL of cold acetonitrile containing a known concentration of the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a validated LC-MS/MS method to quantify the concentrations of the released MMAE and the remaining intact ADC.
-
-
Data Analysis:
-
Calculate the percentage of MMAE released at each time point relative to the initial amount of conjugated MMAE.
-
Protocol 2: Plasma Stability Assay for MAC Glucuronide Linkers
This protocol is designed to assess the stability of the MAC and the extent of premature drug deconjugation in plasma.[4]
Materials:
-
MMAE-Antibody Conjugate (MAC) with a β-glucuronide linker
-
Human, mouse, or rat plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Affinity capture beads (e.g., Protein A/G)
-
Enzyme-linked immunosorbent assay (ELISA) reagents or LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the MAC into plasma from the desired species at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C in a humidified incubator.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[4]
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Analysis of Intact ADC (ELISA Method):
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add diluted plasma samples to the wells and incubate.
-
Detect the captured ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the specific antibody of the ADC.
-
Add a substrate and measure the absorbance to quantify the amount of intact ADC.
-
-
Analysis of Released Payload (LC-MS/MS Method):
-
Thaw the plasma samples.
-
Perform a protein precipitation or solid-phase extraction to remove plasma proteins and isolate the small molecule fraction.
-
Analyze the extracted samples by a validated LC-MS/MS method to quantify the concentration of released MMAE.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero.
-
Determine the half-life of the ADC in plasma.
-
Conclusion
The β-glucuronidase-cleavable linker system represents a sophisticated and highly effective strategy in the design of MACs. Its high plasma stability, coupled with specific enzymatic cleavage in the tumor microenvironment, provides a wide therapeutic window. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers to effectively evaluate and advance this promising class of antibody-drug conjugates. The continued exploration and optimization of this technology will undoubtedly contribute to the development of more potent and safer cancer therapeutics.
References
- 1. Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Preclinical Profile of MAC Glucuronide Phenol-Linked SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. However, its clinical utility is hampered by poor solubility and high toxicity. The development of prodrugs, such as the MAC glucuronide phenol-linked SN-38, aims to improve its therapeutic index by enabling targeted delivery and controlled release of the active payload, particularly in the context of Antibody-Drug Conjugates (ADCs).
This document summarizes key quantitative preclinical data, details relevant experimental methodologies, and provides visual representations of the underlying biological and experimental processes to support further research and development in this area.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound and related SN-38 formulations from various preclinical studies.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (ng/mL) of this compound | IC50 of Free SN-38 (µg/mL) |
| L540cy | Hodgkin's Lymphoma | 113[1][2] | - |
| Ramos | Burkitt's Lymphoma | 67[1][2] | - |
| HT1080 | Fibrosarcoma | - | 0.046 - 0.111[3] |
| MCF-7 | Breast Adenocarcinoma | - | 0.031 - 0.708[3] |
| HepG2 | Hepatocellular Carcinoma | - | 0.076 - 0.683[3] |
Note: The cytotoxic activity of this compound is dependent on the presence of β-glucuronidase to release the active SN-38 payload.
Table 2: In Vivo Antitumor Efficacy of SN-38 Formulations
| Tumor Model | Formulation | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer Xenograft | Nanoparticulate SN-38 | Once weekly | Greater activity compared to daily or weekly irinotecan | [4] |
| Peritoneally Disseminated Ovarian Cancer | Nanoparticulate SN-38 | Intraperitoneal | Significantly more effective than intraperitoneal irinotecan | [4] |
| Colorectal Peritoneal Carcinomatosis | BSA-SN38 conjugate | 10 mg/kg/day (SN-38 equivalent), every 4 days | Tumors in the treatment group were significantly lighter (0.21 ± 0.15 g) than the control group (4.74 ± 0.73 g) | [5] |
Table 3: Pharmacokinetic Parameters of SN-38 Formulations in Rats
| Formulation | Key Findings |
| PEG Conjugate of SN-38 (via phenyl ether) | Ultralong half-life, low Cmax, and very little formation of SN-38 glucuronide. The low glucuronide formation is attributed to low hepatic uptake of the released SN-38.[3][6] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., L540cy, Ramos)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
β-glucuronidase enzyme
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment:
-
For ADC evaluation, add the antibody-drug conjugate of this compound to the cells.
-
To assess the linker's susceptibility to cleavage, treat cells with the linker-payload in the presence and absence of β-glucuronidase.
-
Include wells with free SN-38 as a positive control and untreated cells as a negative control.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., Calu-3, Capan-1, BxPC-3, COLO 205)[7]
-
This compound ADC
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the this compound ADC (and control ADC) intravenously at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
Pharmacokinetic Study in Rodents
This protocol describes the procedure for determining the pharmacokinetic profile of this compound.
Materials:
-
Rats or mice
-
This compound ADC
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single intravenous dose of the this compound ADC to the animals.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, 72 hours) post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the ADC, total antibody, and released SN-38.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
References
- 1. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cancer chemotherapy: a SN-38 (7-ethyl-10-hydroxycamptothecin) glucuronide prodrug for treatment by a PMT (Prodrug MonoTherapy) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
In Vitro Cytotoxicity of MAC Glucuronide Phenol-Linked SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of MAC glucuronide phenol-linked SN-38, a potent payload for antibody-drug conjugates (ADCs). This document details the mechanism of action, experimental protocols for cytotoxicity assessment, quantitative data, and the underlying signaling pathways.
Introduction
SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor.[1] Its clinical use as a standalone therapeutic is limited by poor solubility and systemic toxicity. The development of antibody-drug conjugates utilizing SN-38 aims to overcome these limitations by enabling targeted delivery to cancer cells. The MAC (maleimidocaproyl) glucuronide phenol-linked SN-38 represents an advanced ADC payload design, incorporating a cleavable linker system for controlled drug release within the tumor microenvironment.[2]
This guide focuses on the in vitro evaluation of this specific ADC payload, providing researchers with the necessary information to design and interpret cytotoxicity studies.
Mechanism of Action
The cytotoxic effect of an ADC employing the this compound is a multi-step process that relies on both the targeted delivery by the antibody and the specific cleavage of the linker to release the active drug.
The general mechanism is as follows:
-
Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the enzyme β-glucuronidase, which is often overexpressed in tumor tissues, recognizes and cleaves the glucuronide moiety of the linker.[]
-
Self-Immolation and Payload Release: The cleavage of the glucuronide triggers a self-immolative cascade within the linker, leading to the release of the active SN-38 payload into the cytoplasm of the cancer cell.[4]
-
Topoisomerase I Inhibition: The released SN-38 binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.[5]
-
DNA Damage and Apoptosis: The stabilized complexes lead to the accumulation of double-strand DNA breaks during DNA replication, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[5]
dot digraph "MAC_Glucuronide_SN38_MOA" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, height=3.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
ADC [label="ADC\n(MAC-Glucuronide-SN-38)", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Cell [label="Tumor Cell", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Internalization [label="Internalization"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="β-glucuronidase\nCleavage"]; SN38 [label="Active SN-38", fillcolor="#34A853", fontcolor="#FFFFFF"]; Topoisomerase_I [label="Topoisomerase I\nInhibition"]; DNA_Damage [label="DNA Double-Strand\nBreaks"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ADC -> Tumor_Cell [label="Binding"]; Tumor_Cell -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> SN38; SN38 -> Topoisomerase_I; Topoisomerase_I -> DNA_Damage; DNA_Damage -> Apoptosis; } caption: "Mechanism of Action of this compound ADC."
Quantitative Cytotoxicity Data
The in vitro potency of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| L540cy | Hodgkin's Lymphoma | 113 | [2][6] |
| Ramos | Burkitt's Lymphoma | 67 | [6][7] |
For comparison, the IC50 values of free SN-38 and other SN-38 ADC formulations in various cancer cell lines are presented below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SKOV-3 | Ovarian Cancer | SN-38 | 10.7 | [8] |
| BT474 HerDR | Breast Cancer | SN-38 | 7.3 | [8] |
| MDA-MB-231 | Breast Cancer | SN-38 | 38.9 | [8] |
| MCF-7 | Breast Cancer | SN-38 | 14.4 | [8] |
| Calu-3 | Lung Cancer | hRS7-CL2A-SN-38 | ~2.2 | |
| Capan-1 | Pancreatic Cancer | hRS7-CL2A-SN-38 | ~2.2 | |
| BxPC-3 | Pancreatic Cancer | hRS7-CL2A-SN-38 | ~2.2 | |
| COLO 205 | Colorectal Cancer | hRS7-CL2A-SN-38 | ~2.2 | |
| CT26 | Murine Colon Adenocarcinoma | SN-38 | 20.4 | [5] |
Experimental Protocols
The following is a detailed protocol for assessing the in vitro cytotoxicity of an ADC such as this compound using a tetrazolium-based assay (e.g., MTT or XTT).[2][7]
Materials
-
Target cancer cell lines (e.g., L540cy, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
This compound ADC stock solution (in a suitable solvent like DMSO)
-
Control ADC (non-binding or with a non-cleavable linker)
-
Free SN-38 drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow
dot digraph "Cytotoxicity_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
Cell_Seeding [label="1. Cell Seeding\n(96-well plate)"]; Incubation_1 [label="2. Overnight Incubation\n(Adhesion/Recovery)"]; Treatment [label="3. ADC Treatment\n(Serial Dilutions)"]; Incubation_2 [label="4. Incubation\n(e.g., 72-120 hours)"]; Assay_Reagent [label="5. Add MTT/XTT Reagent"]; Incubation_3 [label="6. Incubation\n(Formazan Formation)"]; Solubilization [label="7. Solubilization\n(MTT Assay Only)"]; Absorbance_Reading [label="8. Absorbance Reading\n(Microplate Reader)"]; Data_Analysis [label="9. Data Analysis\n(IC50 Calculation)"];
Cell_Seeding -> Incubation_1; Incubation_1 -> Treatment; Treatment -> Incubation_2; Incubation_2 -> Assay_Reagent; Assay_Reagent -> Incubation_3; Incubation_3 -> Solubilization; Solubilization -> Absorbance_Reading; Absorbance_Reading -> Data_Analysis; } caption: "General workflow for an in vitro ADC cytotoxicity assay."
Detailed Procedure
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly resuspend.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Include wells with medium only to serve as a blank control.
-
-
Overnight Incubation:
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach (for adherent cells) and recover.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, control ADC, and free SN-38 in complete medium.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for ADC internalization, linker cleavage, and induction of cell death (typically 72 to 120 hours).
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway of SN-38 Induced Cytotoxicity
The cytotoxic effects of SN-38 are mediated through a complex signaling cascade that is initiated by DNA damage.
dot digraph "SN38_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
SN38 [label="SN-38", fillcolor="#34A853", fontcolor="#FFFFFF"]; Topoisomerase_I [label="Topoisomerase I"]; DNA_Complex [label="Stabilized Topo I-DNA\nCleavable Complex"]; Replication_Fork [label="Replication Fork Collision"]; DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR Activation"]; p53 [label="p53 Activation"]; p21 [label="p21 Upregulation"]; Cell_Cycle_Arrest [label="S/G2 Phase\nCell Cycle Arrest", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax Upregulation"]; Mitochondria [label="Mitochondrial Outer\nMembrane Permeabilization"]; Cytochrome_c [label="Cytochrome c Release"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)"]; Caspase_3 [label="Caspase-3 Activation"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cMyc_CyclinD1 [label="c-Myc & Cyclin D1\nDownregulation"];
SN38 -> Topoisomerase_I [label="Inhibits"]; Topoisomerase_I -> DNA_Complex; DNA_Complex -> Replication_Fork; Replication_Fork -> DSB; DSB -> ATM_ATR; ATM_ATR -> p53; p53 -> p21; p21 -> Cell_Cycle_Arrest; p53 -> Bax; Bax -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase_3; Caspase_3 -> Apoptosis; p53 -> cMyc_CyclinD1 [label="Inhibits"]; } caption: "Signaling pathway of SN-38 induced apoptosis."
Upon release, SN-38 inhibits topoisomerase I, leading to the formation of DNA double-strand breaks. This damage activates DNA damage response pathways, primarily through the ATM and ATR kinases. A key downstream effector is the tumor suppressor protein p53, which becomes activated and transcriptionally upregulates several target genes.[9]
-
p21: The upregulation of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest in the S and G2 phases, preventing the cell from progressing through the cell cycle with damaged DNA.[9][10]
-
Bax: The pro-apoptotic protein Bax is also upregulated by p53. Bax translocates to the mitochondria, where it promotes the release of cytochrome c.[10]
-
c-Myc and Cyclin D1: p53 can also lead to the downregulation of pro-proliferative proteins such as c-Myc and Cyclin D1.[10]
The release of cytochrome c into the cytoplasm initiates the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death.[11]
Synthesis and Physicochemical Properties
The this compound is a complex molecule requiring multi-step synthesis. The key components are the maleimide (B117702) group for antibody conjugation, a self-immolative spacer, the β-glucuronide moiety for enzymatic cleavage, and the SN-38 payload.
The synthesis generally involves the preparation of a MAC-linker containing the maleimide and the self-immolative spacer, which is then coupled to a protected glucuronic acid.[][12] This linker-glucuronide construct is subsequently conjugated to the phenolic hydroxyl group of SN-38.
Physicochemical Properties of the MAC Linker:
-
Maleimide Group: The maleimide group provides a reactive handle for covalent attachment to thiol groups on cysteine residues of the monoclonal antibody. This reaction is highly specific under mild conditions (pH 6.5-7.5).[] The stability of the resulting thioether bond is a critical factor for the overall stability of the ADC in circulation.[11]
-
Hydrophilicity/Hydrophobicity: The physicochemical properties of the linker can influence the overall hydrophobicity and aggregation propensity of the ADC. The inclusion of a hydrophilic glucuronide moiety can help to mitigate the aggregation of ADCs carrying hydrophobic payloads like SN-38.[14]
Conclusion
The this compound is a sophisticated ADC payload designed for targeted cancer therapy. Its in vitro cytotoxicity is dependent on efficient internalization, lysosomal trafficking, and enzymatic cleavage of the linker by β-glucuronidase to release the potent topoisomerase I inhibitor, SN-38. The subsequent induction of DNA damage and apoptosis is mediated through a well-defined signaling pathway involving key regulators such as p53, p21, and Bax. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of ADCs utilizing this promising technology. Careful consideration of the experimental design, including appropriate controls and incubation times, is crucial for obtaining reliable and reproducible in vitro cytotoxicity data.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of self-immolative glucuronide spacers based on aminomethylcarbamate. Application to 5-fluorouracil prodrugs for antibody-directed enzyme prodrug therapy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to MAC Glucuronide Phenol-Linked SN-38 for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 linker-payload system for the development of antibody-drug conjugates (ADCs). It covers the core chemistry, mechanism of action, relevant experimental data, and detailed protocols for the synthesis, conjugation, and evaluation of these advanced therapeutic agents.
Introduction
Antibody-drug conjugates represent a leading class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The success of an ADC is critically dependent on the synergy between its three components: a tumor-targeting monoclonal antibody, a potent cytotoxic payload, and a stable linker that releases the payload at the target site.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1] Its clinical utility as a standalone agent is limited by poor solubility and systemic toxicity.[1] The MAC glucuronide phenol-linked SN-38 system addresses these challenges by providing a stable, hydrophilic linker that is specifically cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[2] This targeted release mechanism enhances the therapeutic index of SN-38, making it a highly attractive payload for ADC development.
Mechanism of Action
The therapeutic effect of a this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes. Within the lysosome, the β-glucuronidase enzyme recognizes and cleaves the glucuronide moiety of the linker.[2]
-
Payload Release and Activation: Cleavage of the glucuronide triggers a self-immolative cascade within the linker, leading to the release of free SN-38 into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released SN-38, a potent topoisomerase I inhibitor, binds to the DNA-topoisomerase I complex.[3] This stabilization of the cleavable complex leads to DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[3][4]
Data Presentation
The following tables summarize key quantitative data for SN-38 and ADCs utilizing glucuronide-based linkers.
Table 1: In Vitro Cytotoxicity of SN-38 and this compound
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) | Reference |
| L540cy | Hodgkin's Lymphoma | This compound | 113 | [5] |
| Ramos | Burkitt's Lymphoma | This compound | 67 | [5] |
| MCF-7 | Breast Cancer | SN-38 | ~0.076 µg/mL | [6] |
| HT1080 | Fibrosarcoma | SN-38 | ~0.046 µg/mL | [6] |
| HepG2 | Hepatocellular Carcinoma | SN-38 | ~0.076 µg/mL | [6] |
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Sacituzumab Govitecan (Anti-Trop-2-SN-38) | Capan-1 | Pancreatic | Single Injection | 20- to 136-fold higher SN-38 concentration in tumor vs. irinotecan | [7] |
| Sacituzumab Govitecan (Anti-Trop-2-SN-38) | NCI-N87 | Gastric | Single Injection | 20- to 136-fold higher SN-38 concentration in tumor vs. irinotecan | [7] |
| Mil40-11 (Anti-HER2-SN-38 ether-linked) | BT474 | Breast | Not Specified | Significantly delayed tumor growth | [8] |
Table 3: Pharmacokinetic Parameters of a Representative SN-38 ADC
| ADC | Parameter | Value | Species | Reference |
| Sacituzumab Govitecan (Anti-Trop-2-SN-38) | Drug-to-Antibody Ratio (DAR) | ~7.6 | N/A | [7] |
| Sacituzumab Govitecan (Anti-Trop-2-SN-38) | Half-life of intact ADC | 14 hours | Mouse | [7] |
| Sacituzumab Govitecan (Anti-Trop-2-SN-38) | Half-life of IgG component | 67.1 hours | Mouse | [7] |
| SN-38-ether-ADC | Serum half-life | >10 days | Not Specified | [8] |
Experimental Protocols
Synthesis of this compound (Conceptual)
While the exact proprietary synthesis methods are not publicly available, a general conceptual approach for synthesizing a maleimide-functionalized glucuronide-phenol linker for conjugation to SN-38 is outlined below. This process involves multiple steps of protection, activation, and purification.
Materials:
-
Glucuronic acid
-
Phenolic spacer with a reactive group (e.g., p-aminophenol)
-
Maleimidocaproic acid (MC)
-
SN-38
-
Protecting group reagents (e.g., for carboxylic acids and hydroxyls)
-
Activating agents (e.g., DCC, NHS)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Protocol:
-
Protection of Glucuronic Acid: Protect the hydroxyl and carboxylic acid groups of glucuronic acid to prevent unwanted side reactions.
-
Coupling of Phenolic Spacer: Couple the protected glucuronic acid to a phenolic spacer (e.g., p-aminophenol) to form the glucuronide-phenol core.
-
Functionalization with Maleimide (B117702): Introduce the maleimide group by reacting the free amine of the phenolic spacer with an activated maleimidocaproic acid (e.g., MC-NHS ester).
-
Attachment of SN-38: Couple the linker to the 10-hydroxyl group of SN-38. This may require activation of a corresponding functional group on the linker.
-
Deprotection and Purification: Remove all protecting groups and purify the final this compound compound using techniques such as HPLC.
Antibody Conjugation via Reduced Cysteines
This protocol describes the conjugation of a maleimide-activated linker-drug, such as this compound, to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)
Protocol:
-
Antibody Preparation: Prepare the antibody solution to the desired concentration in the reaction buffer.
-
Antibody Reduction: Add a controlled molar excess of the reducing agent (e.g., 5-10 fold molar excess of TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with fresh, degassed reaction buffer.
-
Conjugation Reaction: Immediately add the this compound (dissolved in a small amount of a compatible organic solvent like DMSO, final concentration should be low) to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker-drug to antibody). Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Quenching: Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated linker-drug and other small molecules using size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the purified ADC for protein concentration (A280), drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, and aggregation by SEC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic activity of an ADC against cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
SN-38 ADC, free SN-38, and a non-targeting control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the SN-38 ADC, free SN-38, and the control ADC in complete medium. Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of SN-38 Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 5. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 6. Antibody-Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues [mdpi.com]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Site-Specific Conjugation of MAC-Glucuronide-SN-38 to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic payloads.[1][2] This document provides a detailed protocol for the conjugation of a specific linker-payload, MAC-glucuronide phenol-linked SN-38, to a monoclonal antibody.
The protocol utilizes cysteine-directed conjugation, a robust method that targets the interchain disulfide bonds of the antibody.[3][4] This approach involves a controlled partial reduction of the antibody to generate reactive thiol groups, followed by conjugation with the maleimidocaproyl (MAC) group of the linker.[4][5] The linker itself incorporates a β-glucuronide moiety, designed for enzymatic cleavage in the tumor microenvironment, connected to the potent topoisomerase I inhibitor SN-38.[6] SN-38 is the highly active metabolite of irinotecan (B1672180) and is 100 to 1000 times more potent than its parent drug.[7]
This method allows for the generation of a homogenous ADC with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts both the efficacy and safety of the therapeutic.[8]
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Monoclonal Antibody (e.g., IgG1) | In-house or Commercial | Starting concentration 5-20 mg/mL. |
| MAC-Glucuronide Phenol-Linked SN-38 | MedchemExpress (HY-128943) | Or other commercial/in-house source. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Prepare fresh stock solution (e.g., 10 mM in water). |
| N-Acetylcysteine (NAC) | Sigma-Aldrich | Used as a quenching agent. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Gibco / Lonza | Degas buffer before use to prevent re-oxidation of thiols.[5][9] |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | Add to buffers to chelate metal ions that can catalyze thiol oxidation. |
| Dimethyl sulfoxide (B87167) (DMSO), Anhydrous | Sigma-Aldrich | For dissolving the linker-payload. |
| Amicon® Ultra Centrifugal Filters (30 kDa MWCO) | MilliporeSigma | For buffer exchange and purification. |
| SEC-HPLC Column (e.g., TSKgel G3000SWxl) | Tosoh Bioscience | For analyzing aggregation and purity. |
| HIC-HPLC Column (e.g., TSKgel Butyl-NPR) | Tosoh Bioscience | For determining DAR distribution.[10] |
Experimental Protocols
Antibody Preparation and Partial Reduction
This step reduces the interchain disulfide bonds of the antibody, exposing free sulfhydryl (thiol) groups for conjugation.[4] The amount of TCEP used is critical for controlling the final DAR.[11][12]
-
Buffer Preparation : Prepare a reaction buffer of PBS containing 2 mM EDTA, pH 7.4. Degas the buffer by vacuum or by sparging with nitrogen/argon for at least 15 minutes.[9]
-
Antibody Preparation : Perform a buffer exchange for the antibody into the degassed reaction buffer using a 30 kDa centrifugal filter to a final concentration of 10 mg/mL.
-
TCEP Addition : Add a calculated molar excess of freshly prepared TCEP solution to the antibody. A starting point of 2.5 to 3.0 molar equivalents of TCEP per mole of antibody is recommended for targeting a DAR of ~4.
-
Incubation : Gently mix and incubate the reaction at 37°C for 1-2 hours. Do not agitate vigorously to avoid protein denaturation and aggregation.
Conjugation Reaction
The maleimide (B117702) group on the linker reacts with the newly generated antibody thiols via Michael addition to form a stable thioether bond.[5]
-
Linker-Payload Preparation : Immediately before use, dissolve the MAC-glucuronide-SN-38 in anhydrous DMSO to create a 10 mM stock solution.[13]
-
Reaction Setup : Cool the reduced antibody solution from the previous step to room temperature.
-
Addition of Linker-Payload : Add the linker-payload stock solution to the reduced antibody solution while gently stirring. A molar excess of 1.5-fold of linker-payload over the available thiol groups is recommended. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent antibody precipitation.[1]
-
Incubation : Protect the reaction mixture from light and incubate at room temperature (20-25°C) for 1 hour.
-
Quenching : Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the initial amount of linker-payload added. Incubate for an additional 20 minutes at room temperature to quench any unreacted maleimide groups.
ADC Purification
Purification is essential to remove unreacted linker-payload, quenching agent, and any potential aggregates.
-
Initial Purification : Use a 30 kDa centrifugal filter to purify the ADC. Perform at least three cycles of buffer exchange into a storage buffer (e.g., PBS, pH 7.4). This process effectively removes small molecule impurities.[14]
-
Chromatographic Purification (Optional) : For higher purity, Size Exclusion Chromatography (SEC) can be employed to remove aggregates.[] Tangential Flow Filtration (TFF) is a scalable alternative for larger batches.[14]
ADC Characterization
Thorough characterization is required to confirm the quality and consistency of the ADC.
-
Drug-to-Antibody Ratio (DAR) Analysis :
-
Hydrophobic Interaction Chromatography (HIC) : HIC is the gold standard for analyzing cysteine-conjugated ADCs.[10] It separates species based on the number of conjugated drugs (DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR from the weighted peak areas.[]
-
Reversed-Phase Liquid Chromatography (RP-LC) : RP-LC, often coupled with mass spectrometry (MS), can also be used to determine DAR, typically after reducing the ADC to separate its light and heavy chains.[8][10]
-
-
Purity and Aggregation Analysis :
-
Size Exclusion Chromatography (SEC) : SEC is used to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.[2][]
-
-
Residual Free Drug Analysis :
-
Use RP-HPLC to quantify the amount of unconjugated MAC-glucuronide-SN-38 linker-payload remaining in the final product.
-
Data Presentation
Quantitative results from the characterization assays should be summarized for clear interpretation and comparison between batches.
Table 1: Example ADC Characterization Summary
| Analytical Method | Parameter Measured | Acceptance Criteria | Example Result |
| HIC-HPLC | Average DAR | 3.5 - 4.5 | 4.1 |
| HIC-HPLC | Unconjugated Antibody (DAR=0) | ≤ 5% | 3.2% |
| SEC-HPLC | Monomer Purity | ≥ 95% | 98.5% |
| SEC-HPLC | High Molecular Weight Species (Aggregates) | ≤ 5% | 1.5% |
| RP-HPLC | Residual Free Linker-Payload | < 1% | 0.4% |
Visualized Workflows and Pathways
Figure 1. Workflow for the preparation and analysis of a cysteine-linked SN-38 ADC.
Figure 2. Mechanism of action for a glucuronide-linked SN-38 ADC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: MAC Glucuronide Phenol-Linked SN-38 in ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] An ADC consists of three primary components: a monoclonal antibody (mAb) targeting a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker connecting them.[1] The linker's design is critical, as it must remain stable in circulation but efficiently release the payload within the target cell.[1]
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor, making it an excellent payload candidate for ADCs.[1] Its mechanism involves trapping the DNA-topoisomerase I complex, which leads to double-strand DNA breaks during replication and ultimately triggers apoptosis.[1][2] The MAC (maleimidocaproyl) glucuronide phenol-linked SN-38 system is an advanced drug-linker technology designed for next-generation ADCs. This system leverages a multi-part linker to ensure stability, solubility, and tumor-selective payload release.
Key Components:
-
MAC (Maleimidocaproyl): Provides a stable covalent attachment point to sulfhydryl groups on the antibody, typically generated by reducing interchain disulfide bonds.[3]
-
Phenol-Glucuronide Linker: This is a cleavable linker system. The glucuronide moiety is cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartments of cells and overexpressed in some tumor microenvironments.[][] This enzymatic cleavage triggers the release of the active SN-38 payload specifically at the target site.[]
-
SN-38: The potent topoisomerase I inhibitor payload.[1]
This technology offers a highly stable and selective method for delivering SN-38, aiming to improve the therapeutic window compared to traditional chemotherapy.[]
Mechanism of Action
The therapeutic effect of an ADC utilizing the MAC glucuronide phenol-linked SN-38 system is achieved through a multi-step process:
-
Targeting & Binding: The ADC circulates in the bloodstream and the mAb component selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.[1]
-
Linker Cleavage: Within the acidic environment of the lysosome, the enzyme β-glucuronidase cleaves the glucuronide bond of the linker.[]
-
Payload Release: This enzymatic cleavage initiates a self-immolative cascade that releases the active, membrane-permeable SN-38 payload into the cytoplasm.[]
-
Cytotoxicity & Bystander Effect:
-
Direct Cytotoxicity: The released SN-38 translocates to the nucleus, where it inhibits topoisomerase I, causing DNA damage and inducing apoptosis.[1][2]
-
Bystander Killing: Because SN-38 is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[6][7] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[6][8]
-
Signaling Pathway of SN-38-Induced Apoptosis
SN-38's primary mechanism is the inhibition of Topoisomerase I (Top1), a nuclear enzyme essential for relieving DNA torsional strain during replication.[2]
-
Stabilization of the Cleavable Complex: SN-38 binds to the Top1-DNA covalent complex, preventing the re-ligation of the single-strand DNA break.[9]
-
DNA Damage: The collision of a DNA replication fork with this stabilized complex converts the reversible single-strand break into an irreversible, lethal double-strand break.[2][9]
-
Cell Cycle Arrest & Apoptosis: This extensive DNA damage activates damage response pathways, often involving the activation of ATM and p53.[9][10] This leads to cell cycle arrest, primarily in the S and G2 phases, and ultimately triggers the intrinsic apoptotic cascade through the activation of executioner caspases like caspase-3 and cleavage of PARP.[10][11] Studies have also shown that SN-38 can down-regulate survival signals like p-Akt, further promoting apoptosis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. agilent.com [agilent.com]
- 9. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating MAC Glucuronide Phenol-Linked SN-38 ADCs
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This document focuses on ADCs utilizing SN-38, the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor, as the payload.[3][4] The SN-38 is attached to the antibody via a maleimidocaproyl (MAC) linker coupled with a β-glucuronide moiety, specifically designed for linking to phenolic hydroxyl groups like the one on SN-38.
The β-glucuronide linker system offers several advantages, including high hydrophilicity, which can mitigate aggregation issues common with hydrophobic drugs, and excellent plasma stability.[][6] The linker is designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant within lysosomes and overexpressed in some tumor environments, ensuring targeted release of the payload intracellularly.[][6] For phenolic payloads like SN-38, a self-immolative spacer, such as N,N′-dimethylethylene diamine, is incorporated to facilitate the efficient release of the active drug following enzymatic cleavage of the glucuronide.[7]
Evaluating the efficacy and mechanism of these complex biotherapeutics requires a suite of robust cell-based assays. This document provides detailed protocols for key in vitro assays: the internalization assay, the cytotoxicity assay, and the bystander effect assay.
Mechanism of Action: From Targeting to Apoptosis
The therapeutic efficacy of a glucuronide-linked SN-38 ADC is a multi-step process that begins with specific binding to a tumor-associated antigen on the cancer cell surface and culminates in programmed cell death.
-
Binding and Internalization : The ADC circulates in the bloodstream and its antibody component selectively binds to the target antigen on the surface of a cancer cell.[8]
-
Receptor-Mediated Endocytosis : Upon binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, trafficking through endosomal compartments.[1][9]
-
Lysosomal Trafficking and Cleavage : The complex is transported to the lysosome, an acidic organelle rich in hydrolytic enzymes.[1]
-
Payload Release : Within the lysosome, the enzyme β-glucuronidase cleaves the glucuronide moiety from the linker.[] This initiates the breakdown of the self-immolative spacer, releasing the active SN-38 payload into the cytoplasm.[][7]
-
Induction of Apoptosis : Free SN-38, a topoisomerase I inhibitor, enters the nucleus and binds to the DNA-topoisomerase I complex.[10] This stabilizes the complex, preventing the re-ligation of single-strand breaks created during DNA replication, which leads to the accumulation of lethal double-strand breaks.[10] The resulting DNA damage arrests the cell cycle in the S and G2 phases and triggers apoptosis, primarily through the activation of caspase-3.[10][11]
Caption: Workflow of a MAC glucuronide SN-38 ADC from binding to cell death.
Key Cell-Based Assays and Protocols
Antibody Internalization Assay
Application Note: The internalization of an ADC upon binding to its cell surface target is a prerequisite for the intracellular release of its cytotoxic payload.[12][13] This assay is critical for selecting antibody candidates that are efficiently taken into the cell.[1][9] Methods often employ pH-sensitive fluorescent dyes that are non-fluorescent at neutral extracellular pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[1][13][14]
Protocol: pH-Sensitive Dye-Based Internalization Assay
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
SN-38 ADC conjugated with a pH-sensitive dye (e.g., pHrodo Red)
-
Control unconjugated antibody, also labeled with the dye
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Workflow Diagram:
Caption: Experimental workflow for the antibody internalization assay.
Procedure:
-
Cell Seeding: Seed target antigen-positive and negative cells into a 96-well black, clear-bottom plate at a predetermined optimal density (e.g., 10,000-20,000 cells/well) in 100 µL of complete medium.
-
Adherence: Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow cells to adhere.
-
Treatment: Prepare dilutions of the dye-labeled SN-38 ADC and labeled control antibody in complete medium. Aspirate the old medium from the cells and add 100 µL of the ADC/antibody solutions. Include wells with untreated cells as a background control.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the fluorescence intensity at various time points (e.g., 1, 4, 8, 24 hours) using a fluorescence plate reader with appropriate excitation/emission wavelengths for the specific dye. Alternatively, cells can be harvested at each time point, washed, and analyzed by flow cytometry.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the mean fluorescence intensity against time to determine the rate and extent of internalization for the ADC compared to the control antibody and antigen-negative cells.
In Vitro Cytotoxicity Assay
Application Note: The primary goal of an ADC is to kill cancer cells. The in vitro cytotoxicity assay measures the dose-dependent cell-killing ability of the ADC.[15] This assay is fundamental for determining the potency of the ADC, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A common method is the MTT assay, which measures the metabolic activity of viable cells.[16][17]
Protocol: MTT-Based Cytotoxicity Assay
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
SN-38 ADC, unconjugated antibody, and free SN-38 payload
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[18]
-
Treatment: Prepare serial dilutions of the SN-38 ADC, unconjugated antibody, and free SN-38 payload. Remove the old medium and add 100 µL of the diluted compounds to the respective wells.[18] Include untreated cells as a 100% viability control.
-
Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action, typically 72 to 120 hours, at 37°C.[18]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark.[19]
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.
Quantitative Data Summary
The potency of SN-38 and SN-38 ADCs can vary significantly across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Free SN-38
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| SKOV-3 | Ovarian | 10.7 | [20] |
| BT474 HerDR | Breast | 7.3 | [20] |
| MDA-MB-231 | Breast (TNBC) | 38.9 | [20] |
| MCF-7 | Breast | 14.4 | [20] |
| MDA-MB-468 | Breast (TNBC) | 2.01 - 6.82 |[21] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of SN-38 ADCs
| ADC Construct | Target | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Mil40-SN-38 (DAR ~3.7) | Her2 | SKOV-3 | 86.3 - 320.8 | [20] |
| Mil40-SN-38 (DAR ~3.7) | Her2 | BT474 HerDR | 14.5 - 235.6 | [20] |
| Mil40-11 (DAR = 7.1) | Her2 | SKOV-3 | 5.5 | [20] |
| Sacituzumab Govitecan | Trop-2 | Various | ~1.0 - 6.0 |[22] |
Note: The wide range in IC₅₀ values for the Mil40-SN-38 (DAR ~3.7) reflects results from multiple ADC constructs with different linkers tested in the study.[20] A higher drug-to-antibody ratio (DAR) significantly improved potency.[20]
Bystander Effect Assay
Application Note: The bystander effect is the ability of an ADC's payload, once released from the target cell, to diffuse into and kill adjacent cells, regardless of their antigen expression status.[8][23] This is a crucial property for treating heterogeneous tumors where not all cells express the target antigen.[24] The co-culture assay directly measures this effect by mixing antigen-positive (Ag+) and antigen-negative (Ag-) cells.[25]
Protocol: Co-Culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably transfected to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
SN-38 ADC and relevant controls
-
96-well plates
-
Flow cytometer or high-content imaging system
Workflow Diagram:
Caption: Experimental workflow for the co-culture bystander effect assay.
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[17] Also, seed monocultures of Ag+ and Ag- cells as controls.
-
Adherence: Incubate the plates overnight to allow cell attachment.
-
Treatment: Treat the co-culture and monoculture wells with serial dilutions of the SN-38 ADC.
-
Incubation: Incubate for 72-120 hours.
-
Analysis: Analyze the viability of the GFP-positive (Ag-) cell population using flow cytometry (gating on the GFP signal and using a viability dye like propidium (B1200493) iodide) or by counting the number of live GFP cells using a high-content imager.
-
Data Interpretation: Determine the IC₅₀ of the ADC on the Ag- cells in the co-culture setting. Compare this to the IC₅₀ of the ADC on Ag- cells in monoculture. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[17]
SN-38 Signaling Pathway
SN-38 induces apoptosis by inhibiting Topoisomerase I, leading to DNA damage that activates complex cell signaling cascades.[10] A key pathway involves the activation of p53 in response to DNA damage, which can upregulate pro-apoptotic proteins and cell cycle inhibitors like p21.[3][26][27] Studies have also shown that SN-38 can inhibit the pro-survival Akt signaling pathway, further promoting apoptosis.[3] The cascade ultimately converges on the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[11][26]
Caption: Key signaling events in SN-38-mediated apoptosis.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. [PDF] Quantitative analysis of cellular processing of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. ClinPGx [clinpgx.org]
- 11. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 14. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 15. njbio.com [njbio.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Potency of SN-38-Loaded Bovine Serum Albumin Nanoparticles Against Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 22. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 24. agilent.com [agilent.com]
- 25. benchchem.com [benchchem.com]
- 26. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models: Testing MAC Glucuronide Phenol-Linked SN-38 ADCs
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of antibody-drug conjugates (ADCs) utilizing a MAC (Maleimidocaproyl) glucuronide linker for the targeted delivery of the potent topoisomerase I inhibitor, SN-38, via a phenol (B47542) linkage. SN-38, the active metabolite of irinotecan (B1672180), is a highly effective cytotoxic agent.[1][2][3] Its conjugation to a monoclonal antibody (mAb) through a specialized linker system allows for targeted delivery to tumor cells, thereby enhancing the therapeutic window and reducing systemic toxicity.[4]
The MAC glucuronide phenol-linked SN-38 ADC is designed for stability in systemic circulation and selective cleavage by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within cancer cells.[][6][7] This targeted release of SN-38 within the tumor inhibits DNA replication and triggers apoptotic cell death.[1][2][3][8]
This document outlines detailed protocols for assessing the efficacy, pharmacokinetics, and toxicity of these ADCs in relevant in vivo animal models. While specific in vivo data for ADCs with this exact linker-payload combination are not extensively published, the methodologies presented here are based on established and validated protocols for ADCs with similar characteristics, such as those employing glucuronide linkers or SN-38 payloads.[9][10]
II. Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended. PDX models, in particular, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human tumors.[11][12][13][14][15]
A. Cell Line-Derived Xenograft (CDX) Models:
CDX models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[16][17][18] These models are useful for initial efficacy screening and are relatively cost-effective and reproducible.
-
Recommended Cell Lines:
B. Patient-Derived Xenograft (PDX) Models:
PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[11][12][13][14][15] These models maintain the histopathological and genetic characteristics of the original tumor, making them highly valuable for predicting clinical outcomes.[11][12][13][14][15]
-
Recommended Tumor Types:
III. Data Presentation: Summary of Expected Quantitative Data
The following tables provide a framework for summarizing quantitative data from in vivo studies. The values presented are illustrative and based on findings from studies on ADCs with similar components.
Table 1: Illustrative Efficacy Data of a Glucuronide-Linked ADC in a Xenograft Model
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| Karpas 299 (Lymphoma) | Glucuronide-MMAE ADC | 0.5 | Single Dose | >95 | 100% | [12] |
| Renal Cell Carcinoma | Glucuronide-MMAF ADC | 0.75 | Single Dose | Significant | Not Reported | [12] |
Table 2: Illustrative Pharmacokinetic Parameters of an SN-38 ADC in Mice
| ADC Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Clearance (mL/h/kg) | Vd (L/kg) | Reference |
| Total Antibody | 150,000 | 10,000,000 | 300 | 0.3 | 0.1 | [22] |
| Intact ADC | 120,000 | 8,000,000 | 250 | 0.375 | 0.12 | [22] |
| Unconjugated SN-38 | 50 | 500 | 10 | 60 | 8 | Adapted from[9] |
Table 3: Illustrative Tolerability Data of a Glucuronide-Linked ADC in Mice
| ADC | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Toxicities | Reference |
| Glucuronide-MMAE ADC | 100 | Well-tolerated | [12] |
| Glucuronide-MMAF ADC | 25 | Well-tolerated | [12] |
IV. Experimental Protocols
A. Protocol 1: In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 tumor cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
For PDX models, surgically implant a small tumor fragment (2-3 mm³) subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Group Formation:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
ADC Administration:
-
Reconstitute the lyophilized this compound ADC in sterile saline or PBS.
-
Administer the ADC intravenously (i.v.) via the tail vein.
-
A typical dosing schedule might be a single dose or once weekly for 3-4 weeks.
-
Control groups should include a vehicle control and an isotype control ADC.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI).
-
Generate tumor growth curves for each group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between groups.
-
B. Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Female athymic nude or Swiss Webster mice, 6-8 weeks old.
-
ADC Administration:
-
Administer a single i.v. dose of the this compound ADC.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 50 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).[9]
-
Collect blood into EDTA-coated tubes and process to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Methods:
-
Total Antibody: Use a ligand-binding assay (LBA), such as ELISA, to quantify the total antibody concentration.[23]
-
Intact ADC: Use an LBA that specifically detects the conjugated ADC.[24]
-
Unconjugated SN-38 and SN-38 Glucuronide: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.[25][26][27][28][29]
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters (Cmax, AUC, t1/2, CL, Vd) using non-compartmental analysis with software like WinNonlin.[22]
-
C. Protocol 3: Tolerability and Toxicity Study in Mice
-
Animal Model: Female athymic nude or Swiss Webster mice, 6-8 weeks old.
-
Dose Escalation:
-
Administer single or multiple i.v. doses of the ADC at escalating dose levels to different groups of mice (n=3-5 per group).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming).
-
Record body weights at least twice weekly.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood for complete blood counts (CBC) and analysis of clinical chemistry parameters (e.g., ALT, AST, BUN, creatinine).
-
-
Histopathology:
-
Perform a full necropsy at the end of the study.
-
Collect major organs (liver, spleen, kidney, bone marrow, etc.) and fix in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified veterinary pathologist.[30]
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or other unacceptable toxicity.
-
Summarize all findings from clinical observations, body weight changes, hematology, clinical chemistry, and histopathology.
-
V. Mandatory Visualizations
A. Signaling Pathway of SN-38
References
- 1. ClinPGx [clinpgx.org]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived xenograft models: a revolution in colorectal cancer research - ecancer [ecancer.org]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 17. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 18. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mednexus.org [mednexus.org]
- 20. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 21. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. pharmtech.com [pharmtech.com]
- 25. benchchem.com [benchchem.com]
- 26. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of irinotecan and SN38 in human plasma by TurboFlow™ liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of SN-38 Release from a MAC Glucuronide Linker using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of SN-38 released from a maleimide-activated carbonate (MAC) glucuronide linker, a common conjugation strategy in antibody-drug conjugates (ADCs). The protocol details the enzymatic cleavage of the linker to release the potent topoisomerase I inhibitor, SN-38, followed by a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification. This application note is intended to provide researchers in drug development with a reliable methodology to assess the release characteristics of SN-38 from ADCs, a critical parameter in evaluating their therapeutic potential.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. SN-38, the active metabolite of irinotecan, is a highly effective cytotoxic agent that is frequently utilized as a payload in ADCs. A key aspect of ADC design is the linker that connects the antibody to the payload. The MAC glucuronide linker is an enzymatically cleavable linker designed to release SN-38 in the tumor microenvironment, where the enzyme β-glucuronidase is often overexpressed.[1][][3] The release of SN-38 is initiated by the enzymatic cleavage of the glucuronide moiety, which is followed by a self-immolative cascade that liberates the active drug.[] Accurate quantification of the released SN-38 is crucial for understanding the pharmacokinetics and efficacy of the ADC. This protocol outlines a sensitive and specific LC-MS/MS method for this purpose.
Signaling Pathway and Experimental Workflow
The release of SN-38 from a MAC glucuronide linker is an enzyme-mediated process. The following diagram illustrates the cleavage mechanism.
The experimental workflow for quantifying the released SN-38 involves several key steps, from the enzymatic reaction to the final data analysis.
Experimental Protocols
Enzymatic Release of SN-38
This protocol describes the in vitro release of SN-38 from the ADC using β-glucuronidase.
Materials:
-
ADC-MAC-Glucuronide-SN-38 conjugate
-
β-Glucuronidase from E. coli (or other suitable source)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) stock solution (e.g., Camptothecin in DMSO)
Procedure:
-
Prepare a stock solution of the ADC-MAC-Glucuronide-SN-38 conjugate in PBS.
-
In a microcentrifuge tube, add the ADC stock solution to the reaction buffer to achieve the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding β-glucuronidase to a final concentration of, for example, 1000 units/mL. The optimal enzyme concentration may need to be determined empirically.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 150 µL of ACN with 100 ng/mL Camptothecin).[4]
-
Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Store the quenched samples at -20°C until LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of SN-38 from the quenched reaction mixture.
Procedure:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex the reconstituted sample for 1 minute and centrifuge at 14,000 x g for 5 minutes to remove any particulate matter.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification of SN-38
This protocol outlines the instrumental parameters for the quantification of SN-38.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
MS/MS Parameters:
| Parameter | SN-38 | Camptothecin (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 393.2 -> 349.2 | 349.1 -> 305.1 |
| Collision Energy (eV) | 25 | 28 |
| Declustering Potential (V) | 80 | 85 |
Data Analysis:
-
Integrate the peak areas for SN-38 and the internal standard.
-
Calculate the peak area ratio of SN-38 to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of SN-38 standards.
-
Determine the concentration of SN-38 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the LC-MS/MS analysis.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Time-Course of SN-38 Release
| Incubation Time (hours) | SN-38 Concentration (ng/mL) ± SD | % SN-38 Released |
| 0 | < LLOQ | 0 |
| 1 | 55.2 ± 4.1 | 11.0 |
| 2 | 102.5 ± 8.7 | 20.5 |
| 4 | 189.3 ± 15.2 | 37.9 |
| 8 | 310.8 ± 25.6 | 62.2 |
| 24 | 452.1 ± 38.9 | 90.4 |
(Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific ADC and experimental conditions.)
Conclusion
This application note provides a detailed protocol for the quantification of SN-38 released from a MAC glucuronide linker using a sensitive and specific LC-MS/MS method. The provided workflow and experimental details will enable researchers to accurately assess the release kinetics of SN-38 from ADCs, which is a critical step in the preclinical evaluation of these targeted therapeutics. The methodology can be adapted and validated for different ADC constructs and experimental setups.
References
Assessing the Bystander Effect of MAC Glucuronide Phenol-Linked SN-38 ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A key feature of some ADCs is their ability to induce a "bystander effect," where the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, diffuses to and kills neighboring antigen-negative (Ag-) tumor cells. This phenomenon is crucial for overcoming tumor heterogeneity, a common mechanism of treatment resistance.
This document provides detailed application notes and protocols for assessing the bystander effect of a specific class of ADCs: those utilizing a maleimidocaproyl (MAC) linker to conjugate the potent topoisomerase I inhibitor, SN-38, to an antibody via a glucuronide moiety attached to the phenolic hydroxyl group of SN-38. The cleavable β-glucuronide linker is designed to be selectively hydrolyzed by β-glucuronidase, an enzyme abundant in the lysosomal compartment of cells and in the tumor microenvironment, leading to the release of the membrane-permeable SN-38 payload.[1][][3]
Mechanism of Action and Bystander Effect
The proposed mechanism for a MAC glucuronide phenol-linked SN-38 ADC is as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, β-glucuronidase cleaves the glucuronide linker, releasing the SN-38 payload.[1][][3]
-
Induction of Apoptosis in Target Cell: The released SN-38, a potent topoisomerase I inhibitor, intercalates into the DNA-topoisomerase I complex, leading to double-strand DNA breaks, cell cycle arrest, and ultimately apoptosis.[4][5]
-
Bystander Killing: The released SN-38, being membrane-permeable, can diffuse out of the target Ag+ cell and into the surrounding tumor microenvironment.[6] It can then be taken up by neighboring Ag- cells, where it exerts the same cytotoxic effects, leading to bystander killing.[6][7]
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for data presentation and comparison.
Table 1: In Vitro Cytotoxicity of MAC-Glucuronide-SN-38 ADC
| Cell Line | Antigen Expression | ADC IC₅₀ (nM) | Free SN-38 IC₅₀ (nM) |
| Cell Line A | High | 1.5 | 5.0 |
| Cell Line B | Low | 50.2 | 5.5 |
| Cell Line C | Negative | >1000 | 6.0 |
Table 2: Quantification of Bystander Effect in Co-Culture Assay
| Co-culture Ratio (Ag+:Ag-) | % Viability of Ag- Cells (Untreated Control) | % Viability of Ag- Cells (ADC Treated) | % Bystander Killing |
| 1:1 | 100 | 45.3 | 54.7 |
| 1:3 | 100 | 62.1 | 37.9 |
| 3:1 | 100 | 28.7 | 71.3 |
Table 3: Quantification of Bystander Effect in Conditioned Medium Transfer Assay
| Conditioned Medium Source | % Viability of Ag- Cells | % Bystander Killing |
| Untreated Ag+ Cells | 98.2 | 1.8 |
| ADC-Treated Ag+ Cells | 55.8 | 44.2 |
| Direct ADC Treatment (Control) | 95.1 | 4.9 |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay is a fundamental method for directly observing and quantifying the killing of Ag- bystander cells when cultured together with Ag+ target cells in the presence of the ADC.[8][9]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) bystander cell line, stably transfected with a fluorescent protein (e.g., GFP) for easy identification.[8]
-
MAC-Glucuronide-SN-38 ADC
-
Isotype control ADC (non-binding ADC with the same linker-payload)
-
Free SN-38
-
Complete cell culture medium and supplements
-
96-well cell culture plates
-
Flow cytometer or fluorescence microscope
-
Viability dye (e.g., Propidium Iodide (PI) or DAPI)
Procedure:
-
Cell Seeding:
-
Seed the GFP-labeled Ag- cells and unlabeled Ag+ cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[8]
-
Include monoculture controls for both cell lines.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MAC-Glucuronide-SN-38 ADC, isotype control ADC, and free SN-38 in complete cell culture medium.
-
Treat the co-cultures and monocultures with the compounds. The ADC concentration should be chosen to be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[10]
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) to allow for the bystander effect to manifest.[8]
-
-
Analysis:
-
Harvest the cells and stain with a viability dye (e.g., PI).
-
Analyze the cell populations using a flow cytometer.
-
Gate on the GFP-positive population (Ag- cells) and quantify the percentage of dead cells (PI-positive).
-
-
Data Interpretation:
-
The bystander effect is quantified by the increase in the percentage of dead GFP-positive bystander cells in the co-culture wells compared to the monoculture wells of bystander cells treated with the same ADC concentration.[8]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay helps to determine if the bystander effect is mediated by a soluble factor (i.e., the released payload) that is secreted into the culture medium.[9][11]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) bystander cell line
-
MAC-Glucuronide-SN-38 ADC
-
Complete cell culture medium and supplements
-
6-well and 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the Ag+ cells with the MAC-Glucuronide-SN-38 ADC at a concentration that is cytotoxic to these cells for a defined period (e.g., 48-72 hours).[9]
-
Collect the culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and add the conditioned medium to the Ag- cells.
-
Include the following controls:
-
Ag- cells treated with fresh medium.
-
Ag- cells treated with medium from untreated Ag+ cells.
-
Ag- cells treated directly with the same concentration of ADC as used to condition the medium.
-
-
-
Incubation and Analysis:
-
Incubate the 96-well plate for 48-72 hours.
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Measure the signal using a plate reader.
-
-
Data Interpretation:
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the control groups, indicates a bystander effect mediated by a soluble factor.[9]
-
Protocol 3: Western Blot for Apoptosis Markers
This protocol assesses the induction of apoptosis in bystander cells by measuring the levels of key apoptotic proteins.
Materials:
-
Cell lysates from the co-culture or conditioned medium experiments
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[8][12]
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Protein Lysate Preparation:
-
After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Interpretation:
Visualizations
Signaling Pathway of SN-38 Induced Apoptosis
Caption: SN-38 induced apoptosis signaling pathway.
Experimental Workflow for Co-Culture Bystander Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
Logical Relationship of the Bystander Effect
Caption: Logical relationship illustrating the ADC bystander effect.
References
- 1. mdpi.com [mdpi.com]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. A co-culture model system to quantify antibody-dependent cellular cytotoxicity in human breast cancer cells using an engineered natural killer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio (DAR) of MAC Glucuronide SN-38 Antibody-Drug Conjugates
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) featuring a MAC (maleimidocaproyl) linker and a glucuronide-SN-38 payload. Accurate DAR determination is a critical quality attribute (CQA) that significantly influences the efficacy, safety, and pharmacokinetics of an ADC.[1][2] An insufficient drug load can lead to reduced potency, while an excessive DAR may negatively impact pharmacokinetics and increase toxicity.[1][3]
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[3] Its hydrophobic nature, however, can present challenges in achieving a high DAR without inducing aggregation.[1] This application note outlines three common techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a protocol for enzymatic deglycosylation to simplify LC-MS analysis.
Experimental Workflows
The following diagrams illustrate the general workflows for each DAR determination method.
UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR.[][5][6] This technique relies on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths (λmax).[][7]
Experimental Protocol
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (εAb,280) and the MAC glucuronide SN-38 at both 280 nm (εDrug,280) and its λmax (εDrug,λmax). The λmax for SN-38 is typically around 380 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dilute the ADC stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and the λmax of the drug (Aλmax).
-
-
Calculation:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following equations:
-
C_Ab = (A280 - (Aλmax * (εDrug,280 / εDrug,λmax))) / εAb,280
-
C_Drug = Aλmax / εDrug,λmax
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
Data Presentation
| Parameter | Value |
| εAb,280 | 210,000 M⁻¹cm⁻¹ |
| εDrug,λmax | 25,000 M⁻¹cm⁻¹ |
| εDrug,280 | 5,000 M⁻¹cm⁻¹ |
| A280 | 0.850 |
| Aλmax | 0.150 |
| Calculated Average DAR | 4.2 |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[8][9] With each conjugated drug molecule, the ADC becomes more hydrophobic, leading to a longer retention time on the HIC column.[10] This method is considered a standard for analyzing cysteine-conjugated ADCs and provides information on drug distribution and the amount of unconjugated antibody.[7]
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100% A
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area % of each DAR species * Number of Drugs for that species) / 100
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 15.2 | 5.8 |
| DAR 2 | 20.5 | 24.7 |
| DAR 4 | 24.1 | 45.3 |
| DAR 6 | 27.8 | 19.5 |
| DAR 8 | 30.2 | 4.7 |
| Calculated Average DAR | 4.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Determination
LC-MS provides accurate mass measurements of the intact ADC, allowing for precise determination of the DAR and identification of different drug-loaded species.[11][12] To simplify the complex spectra arising from glycosylation heterogeneity, enzymatic deglycosylation is often performed prior to LC-MS analysis.[13][14][15]
Protocol 1: Enzymatic Deglycosylation
-
Reagent Preparation:
-
Reconstitute PNGase F or Endo-S enzyme according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Reaction Quenching:
-
The reaction can be stopped by acidification (e.g., adding formic acid) immediately before LC-MS analysis.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation:
-
Dilute the intact or deglycosylated ADC sample in an appropriate mobile phase (e.g., water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from low to high organic solvent concentration.
-
-
Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquire data over an appropriate m/z range for the expected charge states of the ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Calculate the average DAR based on the relative abundance of each drug-loaded species.
-
Data Presentation
Table 3: LC-MS Data for Deglycosylated MAC Glucuronide SN-38 ADC
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 6.1 |
| DAR 2 | 149,832 | 25.0 |
| DAR 4 | 151,614 | 44.8 |
| DAR 6 | 153,396 | 19.2 |
| DAR 8 | 155,178 | 4.9 |
| Calculated Average DAR | 4.2 |
Summary
This application note provides detailed protocols for three widely used methods for determining the DAR of MAC glucuronide SN-38 ADCs. The choice of method will depend on the specific requirements of the analysis. UV-Vis spectroscopy offers a quick estimation of the average DAR, while HIC provides information on the distribution of different drug-loaded species. LC-MS, particularly when coupled with deglycosylation, delivers the most accurate and detailed characterization of the ADC, including precise mass measurements and the relative abundance of each DAR species. The consistent results across these orthogonal methods provide a high degree of confidence in the characterization of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Antibody-drug conjugates in solid tumors; new strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sciex.com [sciex.com]
- 12. hpst.cz [hpst.cz]
- 13. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for MAC Glucuronide Phenol-Linked SN-38 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with broad anti-tumor activity. However, its clinical application is limited by poor aqueous solubility and non-specific toxicity. To overcome these challenges, targeted delivery systems are being developed, including antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for a specific ADC payload, MAC glucuronide phenol-linked SN-38, designed for targeted cancer therapy.
This ADC payload utilizes a multi-component linker system to ensure stability in circulation and selective release of SN-38 within the tumor microenvironment. The maleimido-amido-caproyl (MAC) group provides a stable linkage to the antibody, while the glucuronide moiety is specifically cleaved by β-glucuronidase, an enzyme overexpressed in the acidic and necrotic regions of many solid tumors.[1][] The phenol (B47542) linker facilitates the self-immolative release of the active SN-38 payload.[3]
Mechanism of Action
The targeted delivery and selective activation of this compound is a multi-step process:
-
Circulation and Tumor Targeting: The ADC, carrying the this compound, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.[]
-
Lysosomal Trafficking and Enzymatic Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various enzymes. Within the lysosome, or in the tumor microenvironment where β-glucuronidase is also present, the glucuronide linker is cleaved by the enzyme β-glucuronidase.[1][]
-
Payload Release and Cytotoxicity: The cleavage of the glucuronide initiates a self-immolative cascade through the phenol linker, leading to the release of free SN-38 into the cytoplasm of the cancer cell.[3] The released SN-38 then inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis (programmed cell death) of the cancer cell.[1]
Caption: Mechanism of action of the this compound ADC.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| L540cy | Hodgkin's Lymphoma | 113 | [4] |
| Ramos | Burkitt's Lymphoma | 67 | [4] |
Table 2: Comparative In Vitro Cytotoxicity of SN-38 and SN-38 Antibody-Drug Conjugates with Different Linkers
| Compound/Conjugate | Linker Type | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SN-38 (Free Drug) | - | SKOV-3 | Ovarian | 10.7 | [5] |
| SN-38 (Free Drug) | - | BT474 HerDR | Breast | 7.3 | [5] |
| SN-38 (Free Drug) | - | MDA-MB-231 | Breast | 38.9 | [5] |
| SN-38 (Free Drug) | - | MCF-7 | Breast | 14.4 | [5] |
| Trastuzumab-SN-38 A | CTSB-cleavable ether | SKOV-3 | Ovarian | 5.2 ± 0.3 | [5] |
| Trastuzumab-SN-38 B | CTSB-cleavable ether | SKOV-3 | Ovarian | 4.4 ± 0.7 | [5] |
| Trastuzumab-SN-38 C | CTSB-cleavable ether | SKOV-3 | Ovarian | 5.1 ± 0.4 | [5] |
| Sacituzumab Govitecan (IMMU-132) | CL2A (pH-sensitive) | Various | Various | ~1.0 - 6.0 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: The following is a generalized protocol based on available literature for the synthesis of similar compounds. The precise conditions for the synthesis of this compound may vary and require optimization.
Step 1: Synthesis of the MAC-Glucuronide-Phenol Linker
This multi-step synthesis involves the sequential assembly of the maleimido-amido-caproyl (MAC) spacer, the glucuronic acid moiety, and the phenolic self-immolative spacer. This typically involves standard organic chemistry techniques, including protection and deprotection of functional groups, and purification by chromatography.
Step 2: Conjugation of the Linker to SN-38
-
Dissolve the MAC-glucuronide-phenol linker and SN-38 in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as cesium carbonate, to facilitate the reaction between the phenolic hydroxyl group of the linker and a reactive site on SN-38 (commonly the 10-OH position).
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the drug-linker conjugate using column chromatography.
Step 3: Conjugation of the Drug-Linker to a Monoclonal Antibody
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups for conjugation.
-
Conjugation Reaction: Add the purified this compound (which has a maleimide (B117702) group) to the reduced antibody solution. The reaction is typically carried out in a buffer with a pH of 7.0-7.5.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC)-HPLC, SEC-HPLC, and mass spectrometry.
Caption: General workflow for the synthesis and purification of a SN-38 ADC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., L540cy, Ramos)
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
Free SN-38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ADC, control antibody, and free SN-38 in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule and concentration should be determined based on preliminary studies.
-
Efficacy Evaluation: Measure the tumor volume (using calipers, Volume = (Length x Width²)/2) and body weight of each mouse two to three times per week.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Protocol 4: β-Glucuronidase Activity Assay in Tumor Tissue
This assay can be used to confirm the presence of the activating enzyme in the target tumor tissue.
Materials:
-
Tumor tissue homogenates
-
β-Glucuronidase assay buffer
-
Fluorogenic β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)
-
Fluorometer
Procedure:
-
Sample Preparation: Homogenize fresh or frozen tumor tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Assay: In a 96-well black plate, add the tumor lysate to the wells.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage to determine the β-glucuronidase activity in the tumor tissue.
Conclusion
This compound is a promising ADC payload for targeted cancer therapy. Its mechanism of action, which relies on the specific enzymatic cleavage of the glucuronide linker in the tumor microenvironment, offers the potential for enhanced efficacy and reduced systemic toxicity compared to traditional chemotherapy. The protocols provided in this document offer a framework for the synthesis, characterization, and evaluation of ADCs utilizing this technology. Further research and development are warranted to fully explore the therapeutic potential of this approach in various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | 2246380-69-6 | WPD38069 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Therapeutic Potential of MAC Glucuronide Phenol-Linked SN-38 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the chemotherapeutic agent irinotecan. As a topoisomerase I inhibitor, SN-38 is 100 to 1000 times more cytotoxic than its parent drug.[1] However, its clinical utility is limited by poor aqueous solubility and systemic toxicity. The development of Antibody-Drug Conjugates (ADCs) provides a strategic approach to overcome these limitations by enabling targeted delivery of SN-38 directly to cancer cells.
This document details the application and therapeutic potential of a specific ADC payload system: MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 . This system is designed for stable circulation and tumor-specific payload release, enhancing the therapeutic index of SN-38.[2] It functions as a prodrug that is selectively activated within the tumor microenvironment, making it a promising component for next-generation ADCs in oncology research.[3]
Mechanism of Action
The MAC glucuronide phenol-linked SN-38 system operates on a multi-step, targeted delivery principle. When conjugated to a tumor-targeting monoclonal antibody (mAb), the resulting ADC selectively delivers the SN-38 payload.
-
Targeting & Internalization : The ADC circulates systemically and binds to a specific antigen overexpressed on the surface of tumor cells. Following binding, the entire ADC-antigen complex is internalized into the cell, typically via endocytosis.[4]
-
Lysosomal Trafficking & Cleavage : Once inside the cell, the ADC is trafficked to the lysosome. The lysosomal environment is rich in the enzyme β-glucuronidase, which is also often overexpressed in the tumor microenvironment.[5][6] This enzyme recognizes and cleaves the glucuronide moiety from the linker.[2][7]
-
Payload Release : The cleavage of the glucuronide triggers a self-immolative cascade in the remaining phenol-linked spacer, leading to the rapid and efficient release of the active SN-38 payload directly inside the tumor cell.[2]
-
Cytotoxicity : The released SN-38, a potent topoisomerase I inhibitor, binds to the DNA-topoisomerase I complex.[1][8] This stabilization prevents the re-ligation of single-strand DNA breaks created during DNA replication, leading to lethal double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[8]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and other relevant SN-38 formulations.
Table 1: In Vitro Cytotoxicity (IC₅₀)
| Compound/Formulation | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | L540cy | Hodgkin's Lymphoma | 113 ng/mL | [9] |
| This compound | Ramos | Burkitt's Lymphoma | 67 ng/mL | [9][10] |
| SN-38 Nanocrystals (NCs-A) | MCF-7 | Breast Cancer | 0.031 µg/mL | [3] |
| SN-38 Nanocrystals (NCs-A) | HT1080 | Fibrosarcoma | 0.046 µg/mL | [3] |
| SN-38 Nanocrystals (NCs-A) | HepG2 | Liver Cancer | 0.076 µg/mL | [3] |
| Free SN-38 Solution | MCF-7 | Breast Cancer | 0.708 µg/mL |[3] |
Table 2: Preclinical Pharmacokinetics & Efficacy
| ADC / Formulation | Animal Model | Key Finding | Value | Reference |
|---|---|---|---|---|
| Sacituzumab Govitecan (Anti-Trop-2-SN-38 ADC) | Nude Mice (Capan-1 Xenograft) | SN-38 Tumor Delivery Advantage (vs. Irinotecan) | Up to 136-fold higher AUC | [11][12] |
| Sacituzumab Govitecan | Nude Mice | Intact ADC Half-life (serum) | ~14 hours | [12] |
| Sacituzumab Govitecan | Nude Mice | IgG portion Half-life (serum) | ~67.1 hours | [12] |
| EZN-2208 (PEG-SN-38) | Xenograft Models | Tumor Growth Inhibition | More efficacious than CPT-11 at MTD | [13] |
| hRS7-SN-38 ADC | Xenograft Models (e.g., Calu-3, Capan-1) | Antitumor Effects | Significant tumor regressions observed |[14] |
Signaling Pathways Modulated by SN-38
Upon its release, SN-38 impacts several critical intracellular signaling pathways beyond its primary topoisomerase I inhibition.
Akt/p53-Mediated Apoptosis
SN-38 has been shown to induce apoptosis by modulating the Akt and p53 signaling pathways. It can down-regulate the phosphorylation of Akt (p-Akt), a key protein in cell survival signaling. This inhibition of the Akt pathway leads to an increase in the expression of tumor suppressor proteins p53 and p21, which subsequently promotes cell cycle arrest and apoptosis.[2]
STING Pathway Activation
SN-38, as a DNA-damaging agent, can also stimulate an anti-tumor immune response through the STING (stimulator of interferon genes) pathway. DNA damage can lead to the release of cytosolic DNA fragments from tumor cells, often within exosomes.[9] This cytosolic DNA is detected by dendritic cells (DCs), activating the cGAS-STING pathway.[15][16][17] This activation results in the production of Type I interferons (IFN-β), promoting DC maturation and enhancing cytotoxic T-cell responses against the tumor.[15][18]
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of ADCs utilizing the this compound payload.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the ADC against target cancer cell lines.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HT1080) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Preparation : Prepare serial dilutions of the test ADC, free SN-38, a non-targeting control ADC, and vehicle control in culture medium.
-
Treatment : Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only for background control.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.[10]
-
MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[19]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.[19]
Protocol: ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the rate and extent of ADC internalization into target cells.
Methodology:
-
Cell Preparation : Harvest target cells expressing the antigen of interest and resuspend in ice-cold PBS with 1% BSA (staining buffer).
-
Antibody Binding : Incubate cells with the fluorescently-labeled ADC (or a primary ADC followed by a fluorescently-labeled secondary antibody) for 1 hour at 4°C to allow binding to the cell surface without internalization.[20]
-
Internalization Induction :
-
T₀ Control : Keep a set of cells at 4°C. These represent 0% internalization (surface binding only).
-
Test Samples : Warm the remaining cells to 37°C to initiate internalization and incubate for various time points (e.g., 30 min, 1h, 2h, 4h).[21]
-
-
Stop Internalization : Stop the process by returning the cells to 4°C and washing with ice-cold staining buffer.[20]
-
Quench Surface Signal : For one set of samples, add a quenching agent (e.g., Trypan Blue or an anti-fluorophore antibody) to extinguish the signal from non-internalized, surface-bound ADC.[21] The remaining fluorescence corresponds to the internalized ADC.
-
Flow Cytometry : Analyze all samples on a flow cytometer. Measure the Mean Fluorescence Intensity (MFI) for each condition.
-
Data Analysis : Calculate the percentage of internalization at each time point using the formula:
-
Internalization (%) = (MFI of quenched sample at 37°C) / (MFI of unquenched sample at 4°C) x 100.
-
Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the antitumor activity of the ADC in an immunodeficient mouse model bearing human tumor xenografts.[14]
Methodology:
-
Animal Model : Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation : Subcutaneously inject 5-10 x 10⁶ human tumor cells (e.g., NCI-N87, Capan-1) in 100-200 µL of a PBS/Matrigel mixture into the right flank of each mouse.[12][14]
-
Tumor Monitoring and Randomization : Monitor tumor growth with calipers. When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (typically n=8-10 per group).
-
Treatment Groups :
-
Vehicle Control (e.g., sterile saline)
-
Test ADC (e.g., 5 mg/kg)
-
Non-targeting Control ADC (at equivalent dose)
-
Positive Control (e.g., Irinotecan)
-
-
Compound Administration : Administer treatments via tail vein (intravenous) injection according to a defined schedule (e.g., once weekly for 3-4 weeks).[14]
-
Efficacy and Toxicity Monitoring : Measure tumor dimensions and mouse body weight at least twice a week.[14] Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint : The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if mice exhibit signs of toxicity (e.g., >20% body weight loss).[14]
-
Data Analysis : Plot mean tumor volume and mean body weight over time for each group. Calculate the Tumor Growth Inhibition (TGI) to quantify efficacy.
Protocol: Preclinical Pharmacokinetic (PK) Study
This protocol outlines the assessment of how the ADC and its components are absorbed, distributed, metabolized, and excreted in mice.
Methodology:
-
Animal Model : Use non-tumor-bearing or tumor-bearing mice (e.g., BALB/c or nude mice).
-
Administration : Administer a single intravenous dose of the ADC to a cohort of mice.[22]
-
Sample Collection : At designated time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h), collect blood samples via cardiac puncture or tail bleed from a subset of mice (n=3 per time point).[12][22] Collect tissues of interest (tumor, liver, spleen, etc.) after euthanasia.
-
Sample Processing : Process blood to obtain plasma. Homogenize tissue samples.
-
Analyte Quantification : Use validated analytical methods, typically ELISA for antibody-containing analytes and LC-MS/MS for the small molecule payload, to measure the concentrations of:
-
Total antibody (conjugated and unconjugated)
-
Intact ADC
-
Unconjugated (free) SN-38 payload
-
-
Pharmacokinetic Analysis : Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters for each analyte, including:
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. “Sweet tooth”-oriented SN38 prodrug delivery nanoplatform for targeted gastric cancer therapy - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB02787A [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel delivery of SN38 markedly inhibits tumor growth in xenografts, including a camptothecin-11-refractory model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 18. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Antibody Internalization | Thermo Fisher Scientific - ID [thermofisher.com]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Plasma Stability of MAC Glucuronide Phenol-Linked SN-38
Welcome to the technical support center for MAC glucuronide phenol-linked SN-38. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the plasma stability of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in plasma?
A1: The stability of this compound in plasma is primarily influenced by two factors:
-
Enzymatic Cleavage: The glucuronide linker is susceptible to cleavage by β-glucuronidase, an enzyme present in plasma, which can lead to the premature release of the active SN-38 payload.[]
-
pH-Dependent Hydrolysis of the Lactone Ring: The active form of SN-38 contains a lactone ring that is prone to hydrolysis under physiological pH conditions (around 7.4), converting it to an inactive carboxylate form.
Q2: How does conjugation to albumin affect the stability of this compound in plasma?
A2: Conjugation to albumin has been shown to significantly enhance the stability of this compound in plasma.[2] Albumin, with its long half-life of approximately three weeks in humans, acts as a carrier protein, protecting the conjugate from rapid clearance and degradation.[2][3] Studies have indicated that albumin-conjugated this compound is quite stable in both mouse and human plasma.[2]
Q3: What are the expected degradation products of this compound in plasma?
A3: The primary degradation pathway involves the enzymatic cleavage of the glucuronide linker by β-glucuronidase. This is followed by a self-immolation process of the linker to release the active SN-38 payload.[][4]
Q4: Are there any formulation strategies to improve the stability of SN-38-based compounds?
A4: Yes, for SN-38 and its derivatives, formulation strategies can be critical. Maintaining a slightly acidic pH (if the application allows) can help to favor the active lactone form of SN-38. For antibody-drug conjugates (ADCs), formulation with stabilizing excipients such as sucrose (B13894) or trehalose (B1683222) can help prevent aggregation, and storing the ADC at recommended temperatures (typically 2-8°C for liquid formulations) is crucial. Avoiding repeated freeze-thaw cycles by aliquoting into single-use volumes is also a standard practice.
Troubleshooting Guides
Issue 1: Premature Release of SN-38 in Plasma Stability Assays
-
Possible Cause: High activity of β-glucuronidase in the plasma lot.
-
Troubleshooting Steps:
-
Source different plasma lots: Enzyme activity can vary between donors. Test multiple lots to find one with lower β-glucuronidase activity.
-
Use β-glucuronidase inhibitors: Consider the addition of a known β-glucuronidase inhibitor to your assay buffer to minimize enzymatic cleavage.
-
Confirm with a control: Run a parallel experiment with the conjugate in a buffer at physiological pH without plasma to distinguish between enzymatic and chemical degradation.
-
Issue 2: High Variability in Stability Data Between Replicates
-
Possible Cause: Inconsistent sample handling and processing.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all samples are handled with a consistent and standardized workflow, including incubation times, temperatures, and processing steps.
-
Minimize time at room temperature: Keep plasma samples on ice during preparation and processing to reduce the rate of degradation.
-
Ensure proper mixing: Vortex samples gently but thoroughly after the addition of reagents to ensure homogeneity.
-
Issue 3: Unexpectedly Low Recovery of the Conjugate from Plasma
-
Possible Cause: Non-specific binding of the conjugate to labware.
-
Troubleshooting Steps:
-
Use low-binding tubes and plates: Employ labware specifically designed to minimize protein and small molecule adhesion.
-
Include a blocking agent: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), to the buffers to reduce non-specific binding.
-
Optimize extraction procedure: If using a protein precipitation or solid-phase extraction (SPE) method, ensure that the conditions are optimized for the recovery of your specific conjugate.
-
Quantitative Data
The stability of albumin-conjugated this compound has been assessed in both mouse and human plasma. The following table summarizes the findings from a study by Lim JH, et al. (2023).
| Species | Matrix | Compound | Stability Assessment | Reference |
| Mouse | Plasma | Albumin-conjugated this compound | Quite stable | [2] |
| Human | Plasma | Albumin-conjugated this compound | Quite stable | [2] |
Note: The term "quite stable" is a qualitative assessment from the cited literature. For precise half-life values, it is recommended to consult the full study.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of this compound
This protocol outlines a general procedure for assessing the in vitro stability of this compound in plasma.
Materials:
-
This compound
-
Human or mouse plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (e.g., camptothecin (B557342) or a stable isotope-labeled analog)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed (37°C) plasma to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid protein precipitation.
-
Incubate the plasma samples at 37°C in a shaking water bath or incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the plasma sample.
-
Quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the intact this compound.
-
Calculate the percentage remaining at each time point relative to the 0-hour time point and determine the half-life (t½).
Visualizations
Caption: Degradation pathway of this compound.
References
- 2. Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of ADCs with MAC Glucuronide Phenol-Linked SN-38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring a maleimidocaproyl (MAC) glucuronide phenol-linked SN-38. Aggregation is a common challenge with ADCs, particularly those with hydrophobic payloads like SN-38, and can impact product stability, efficacy, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with MAC glucuronide phenol-linked SN-38?
A1: Aggregation of these ADCs is a multi-faceted issue primarily driven by the hydrophobicity of the SN-38 payload. Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN-38 molecules conjugated to the antibody increases the overall hydrophobicity of the ADC, promoting self-association.[1][2]
-
Unfavorable Formulation Conditions: The pH, ionic strength, and buffer composition of the formulation can significantly impact ADC stability. Aggregation is often more pronounced at pH values near the isoelectric point (pI) of the antibody.
-
Manufacturing and Handling Stress: Exposure to physical stresses such as agitation, repeated freeze-thaw cycles, and high temperatures can induce conformational changes in the antibody, leading to aggregation.[2] Exposure to light can also degrade the ADC and promote aggregation.[2]
-
Linker Chemistry: While the glucuronide component of the linker is hydrophilic and intended to mitigate aggregation, the overall properties of the ADC are still heavily influenced by the hydrophobic SN-38.[3]
Q2: How does the this compound system aim to reduce aggregation?
A2: The β-glucuronide linker is designed to be hydrophilic, which can help to counteract the hydrophobicity of the SN-38 payload and improve the solubility of the ADC.[3] This linker system is also stable in circulation and is cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes. This targeted release mechanism can improve the therapeutic index of the ADC.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for an SN-38 ADC, and how does it affect aggregation?
A3: SN-38 ADCs have been developed with a range of DAR values. For instance, sacituzumab govitecan has a relatively high DAR of approximately 7.6.[4] While a higher DAR can enhance potency, it also significantly increases the risk of aggregation due to the increased hydrophobicity of the ADC.[2] Finding the optimal DAR is a balance between maximizing efficacy and maintaining a low aggregation propensity.
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have several negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients.[5]
-
Altered Pharmacokinetics: Aggregated ADCs can have a different pharmacokinetic profile compared to the monomeric form.
-
Manufacturing and Formulation Challenges: Aggregation can lead to product loss during purification and can make it difficult to develop a stable formulation.[2]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by Size-Exclusion Chromatography (SEC) Post-Conjugation
Symptom: SEC analysis of the purified ADC shows a significant percentage of high molecular weight species (HMWS).
| Possible Cause | Troubleshooting Step |
| High DAR | Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. |
| Hydrophobic Interactions during Conjugation | Perform the conjugation with the antibody immobilized on a solid support to prevent intermolecular interactions.[5] |
| Unfavorable Buffer Conditions | Ensure the conjugation buffer pH is not close to the antibody's pI. Maintain an appropriate ionic strength (e.g., 150 mM NaCl) to minimize charge-charge interactions. |
| Presence of Organic Solvents | Minimize the amount of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. |
Issue 2: Increased Aggregation During Formulation Development and Storage
Symptom: The percentage of aggregates increases over time during storage or upon buffer exchange into the final formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation Buffer | Screen a range of pH values and buffer systems. Histidine and acetate (B1210297) buffers are commonly used for antibody formulations. |
| Lack of Stabilizing Excipients | Add excipients to the formulation to enhance stability. Common stabilizers include sugars (e.g., sucrose (B13894), trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20 or 80).[6] |
| Freeze-Thaw Stress | If the ADC is to be stored frozen, include cryoprotectants like sucrose or trehalose (B1683222) in the formulation. Aliquot the ADC to avoid multiple freeze-thaw cycles. |
| Temperature and Light Sensitivity | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen formulations) and protect from light.[2] |
Data Presentation
Table 1: Impact of Payload Hydrophobicity on ADC Aggregation
This table illustrates the correlation between the hydrophobicity (as measured by the calculated logP) of a payload and the resulting ADC's propensity to aggregate. The data is representative of findings from studies on model ADCs.[1][7]
| Payload | Calculated logP | % Aggregate (by SEC) |
| Hydrophilic Payload | 1.5 | < 1% |
| Moderately Hydrophobic Payload | 3.0 | 5-10% |
| Highly Hydrophobic Payload (e.g., SN-38) | > 4.0 | > 15% |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation of a Hydrophobic Payload ADC
This table shows the typical relationship between DAR and the percentage of high molecular weight species (HMWS) for an ADC with a hydrophobic payload.
| Average DAR | % HMWS (by SEC) |
| 2 | 2-4% |
| 4 | 6-12% |
| 6 | 15-25% |
| 8 | > 30% |
Table 3: Influence of Formulation Excipients on ADC Stability under Thermal Stress
This table provides a representative example of how different excipients can protect an ADC from aggregation when subjected to thermal stress (e.g., incubation at 40°C for 1 week).
| Formulation Buffer | % Monomer (Initial) | % Monomer (After 1 Week at 40°C) | % Aggregate (After 1 Week at 40°C) |
| Histidine Buffer, pH 6.0 | 98.5% | 85.2% | 14.8% |
| + 5% Sucrose | 98.5% | 92.1% | 7.9% |
| + 0.02% Polysorbate 20 | 98.5% | 90.5% | 9.5% |
| + 5% Sucrose + 0.02% Polysorbate 20 | 98.5% | 96.3% | 3.7% |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomer, aggregates, and fragments of an ADC based on their hydrodynamic size.
Methodology:
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 300 cm).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to reduce non-specific interactions with the column matrix.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) and Hydrophobicity Profile by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different numbers of conjugated drug molecules and to assess the overall hydrophobicity of the ADC.
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm).
-
Mobile Phase A (High Salt): 50 mM potassium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM potassium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection Volume: 20-50 µL.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Peaks will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing numbers of conjugated SN-38 molecules (DAR 2, DAR 4, etc.). The average DAR can be calculated from the relative peak areas of the different species.
Visualizations
Caption: Key factors contributing to the aggregation of ADCs.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SN-38 Release from Glucuronide Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the release kinetics of the potent anticancer payload SN-38 from glucuronide linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with SN-38 glucuronide-linked ADCs.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No SN-38 Release in In Vitro Assays | 1. Inactive β-glucuronidase enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal assay conditions: Incorrect pH or temperature can inhibit enzyme activity. 3. Linker stability: The specific glucuronide linker may be too stable under the assay conditions. 4. Inaccessible cleavage site: Steric hindrance around the linker may prevent enzyme access. | 1. Enzyme activity check: Test the β-glucuronidase with a known substrate to confirm its activity. 2. Optimize assay conditions: Ensure the assay buffer pH is optimal for β-glucuronidase (typically slightly acidic) and the temperature is appropriate (e.g., 37°C). 3. Vary enzyme concentration: Increase the concentration of β-glucuronidase in the assay. 4. Modify linker structure: If possible, synthesize ADCs with linkers known to have faster cleavage kinetics.[1] |
| High Premature SN-38 Release in Plasma Stability Assays | 1. Linker instability: The glucuronide linker may be susceptible to hydrolysis in plasma.[2] 2. Presence of plasma esterases: Some linkers may have ester bonds that are cleaved by plasma enzymes.[2] 3. Non-specific cleavage: The linker may be cleaved by other enzymes present in plasma. | 1. Use highly purified ADC: Ensure that no free SN-38 is present in the ADC preparation before starting the assay. 2. Inhibit plasma enzymes: Use specific enzyme inhibitors to identify the cause of premature release. 3. Modify linker design: Consider using more stable linker chemistries, such as those with ether bonds or tandem-cleavage linkers.[3][4] |
| Inconsistent SN-38 Release Kinetics Between Batches | 1. Variable drug-to-antibody ratio (DAR): Different DARs can lead to variations in release kinetics.[5] 2. Inconsistent conjugation sites: The location of the linker-drug on the antibody can affect its accessibility to enzymes. 3. Batch-to-batch variation in reagents: Inconsistent quality of the linker, drug, or antibody can lead to variability. | 1. Characterize each ADC batch thoroughly: Determine the DAR and distribution of drug-linker species for each batch using techniques like HIC-HPLC or LC-MS.[5] 2. Standardize conjugation protocol: Tightly control all reaction parameters, including temperature, pH, and reaction time.[5] 3. Ensure reagent quality: Use high-quality, well-characterized reagents for all conjugations. |
| SN-38 Lactone Ring Instability | 1. Hydrolysis at physiological pH: The active lactone form of SN-38 is in equilibrium with an inactive carboxylate form at pH 7.4.[6][7] 2. Prolonged incubation in physiological buffers: Extended exposure to neutral or slightly alkaline pH will favor the inactive form. | 1. Maintain acidic pH when possible: Store and handle the ADC in slightly acidic buffers (e.g., pH 6.0-6.5) to favor the lactone form. 2. Minimize incubation times: Reduce the time the ADC is in physiological buffer before analysis or use. 3. Linker design: Some linkers, when conjugated at the 20-OH position of SN-38, can help stabilize the lactone ring.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of SN-38 release from a glucuronide linker?
A1: The release of SN-38 from a glucuronide linker is an enzyme-mediated process. The glucuronic acid moiety of the linker is cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[1][9][10] This initial cleavage triggers a self-immolative cascade, leading to the release of the active SN-38 payload inside the target cancer cell.[1]
Q2: What factors influence the release kinetics of SN-38 from a glucuronide linker?
A2: Several factors can influence the release kinetics, including:
-
Enzyme concentration: Higher concentrations of β-glucuronidase will lead to a faster release rate.
-
pH: β-glucuronidase has an optimal pH range, typically in the acidic range found in lysosomes.
-
Linker structure: The chemical structure of the linker, including the self-immolative spacer, can significantly impact the rate of drug release.[1]
-
Drug-to-antibody ratio (DAR): The number of drug-linker molecules per antibody can influence the overall release profile.
-
Conjugation site: The location of the linker on the antibody can affect its accessibility to the enzyme.
Q3: How can I optimize the release kinetics of my SN-38 ADC?
A3: Optimization can be achieved by:
-
Modifying the linker: Synthesizing and testing different glucuronide linkers with varying self-immolative spacers can help tune the release rate.[1]
-
Controlling the DAR: Optimizing the conjugation process to achieve a consistent and optimal DAR can lead to more predictable release kinetics.[5]
-
Site-specific conjugation: Using site-specific conjugation technologies can create more homogeneous ADCs with predictable release profiles.
Q4: What are the best analytical methods to measure SN-38 release?
A4: The most common and reliable methods for quantifying SN-38 release are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used to separate and quantify the released SN-38 from the ADC.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the detection and quantification of SN-38 and its metabolites.[12][13][14]
Experimental Protocols
Protocol 1: In Vitro SN-38 Release Assay Using β-glucuronidase
Objective: To determine the rate of SN-38 release from a glucuronide-linked ADC in the presence of β-glucuronidase.
Materials:
-
SN-38 glucuronide ADC
-
Recombinant human β-glucuronidase
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the SN-38 ADC in an appropriate buffer.
-
In a temperature-controlled environment (e.g., 37°C water bath), add a known concentration of the ADC to the pre-warmed assay buffer.
-
Initiate the reaction by adding a specific amount of β-glucuronidase.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate the protein and stop the enzymatic reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of released SN-38.
-
Plot the concentration of released SN-38 over time to determine the release kinetics.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the SN-38 glucuronide linker and the premature release of SN-38 in plasma.
Materials:
-
SN-38 glucuronide ADC
-
Human or mouse plasma
-
Incubator (37°C)
-
Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the SN-38 ADC.
-
Spike a known concentration of the ADC into pre-warmed plasma.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot of the plasma sample.
-
Process the plasma samples to extract the free SN-38. This typically involves protein precipitation followed by centrifugation.[12]
-
Analyze the extracted samples by LC-MS to quantify the amount of prematurely released SN-38.
-
Plot the concentration of free SN-38 over time to assess the stability of the ADC in plasma.
Visualizations
Caption: Mechanism of SN-38 release from a glucuronide-linked ADC.
Caption: Experimental workflow for in vitro SN-38 release kinetics study.
References
- 1. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Technical Support Center: Troubleshooting Inconsistent DAR in MAC Glucuronide SN-38 ADCs
Welcome to the technical support center for MAC glucuronide SN-38 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis and characterization of ADCs, with a specific focus on achieving a consistent Drug-to-Antibody Ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, impacting both its efficacy and safety.[1][2][3] An inconsistent DAR can lead to variability in potency, pharmacokinetics (PK), and potential toxicity, making it a crucial parameter to control during ADC development and manufacturing.[1][3][4] Low drug loading may result in reduced potency, while high drug loading can negatively affect PK and increase toxicity.[2]
Q2: What are the common causes of inconsistent DAR in MAC glucuronide SN-38 ADCs?
A2: Inconsistent DAR can arise from several factors during the conjugation process. Key contributors include:
-
Suboptimal Conjugation Reaction Conditions: Variations in pH, temperature, and reaction time can significantly impact the efficiency and consistency of the conjugation reaction.[1][5]
-
Poor Solubility of the Linker-Payload: SN-38 is known to be highly hydrophobic, which can lead to poor solubility in aqueous buffers.[5][6] This can result in inefficient and variable conjugation. The MAC (maleimidocaproyl) linker, while common, can also contribute to the overall hydrophobicity.
-
Inconsistent Antibody Reduction: For cysteine-based conjugation, the partial reduction of interchain disulfide bonds can create a heterogeneous mixture of antibody species with varying numbers of available thiol groups for conjugation.[5]
-
ADC Aggregation: The hydrophobicity of SN-38 and some linkers can cause the ADC to aggregate, especially at higher DAR values.[3][7] Aggregation can lead to precipitation and inaccurate DAR measurements.[3]
-
Heterogeneity of Conjugation Sites: Lysine-based conjugation can result in a wide range of DAR species due to the presence of multiple accessible lysine (B10760008) residues on the antibody surface.[8][9]
Q3: Which analytical techniques are recommended for determining the DAR of SN-38 ADCs?
A3: Several analytical methods can be used to determine the DAR, each with its own advantages and limitations. A combination of techniques is often recommended for a comprehensive characterization of ADCs.[2]
| Analytical Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[2][] | Simple, quick, and convenient for providing an estimate of the average DAR.[][11] | Cannot provide information on drug load distribution and is less accurate than other methods.[2][11] The presence of free drug can lead to overestimation of the DAR.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species based on their mass-to-charge ratio. | Provides detailed information on DAR, drug load distribution, and by-products.[][11] Can be used for intact, reduced, or deglycosylated ADCs. | Denaturation conditions may be required, which can affect certain ADCs.[] Uniform ionization and recovery can be a challenge.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity.[5][] | Widely used for detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.[11] It is a non-denaturing technique.[] | May have lower resolution for highly heterogeneous ADCs like lysine-linked conjugates.[13][14] Highly hydrophobic species may be difficult to elute.[][13] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates components based on their hydrophobicity under denaturing conditions. | Suitable for detailed DAR analysis of reduced ADCs, providing information on drug load on light and heavy chains.[3][11] | The denaturing conditions (low pH, high organic solvent) are not suitable for all ADCs.[3] |
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues leading to inconsistent DAR.
Issue 1: High Batch-to-Batch Variability in Average DAR
Potential Causes and Troubleshooting Steps:
-
Inconsistent Reagent Preparation and Handling:
-
Solution: Ensure precise and consistent preparation of all buffers and reagent solutions. Validate the concentration of reducing agents and linker-payload solutions before each use.
-
-
Fluctuations in Reaction Conditions:
-
Variable Linker-Payload Quality or Solubility:
-
Solution: Characterize the purity and integrity of each new batch of MAC glucuronide SN-38 linker-payload. To address the hydrophobicity of SN-38, consider dissolving the linker-payload in a small amount of a compatible organic co-solvent like DMSO before adding it to the reaction buffer.[5] Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[5]
-
Issue 2: High Heterogeneity and Wide Range of DAR Species
Potential Causes and Troubleshooting Steps:
-
Partial or Incomplete Antibody Reduction (for Cysteine Conjugation):
-
Solution: Optimize the reduction step by carefully controlling the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time to achieve consistent and partial reduction.[5]
-
-
Non-Specific Conjugation (for Lysine Conjugation):
-
Inefficient Purification:
-
Solution: Employ purification techniques with sufficient resolution to separate different DAR species. Hydrophobic Interaction Chromatography (HIC) is a powerful method for fractionating ADCs based on their DAR.[5]
-
Issue 3: Presence of Aggregates and Low ADC Recovery
Potential Causes and Troubleshooting Steps:
-
Hydrophobicity-Induced Aggregation: The conjugation of the hydrophobic SN-38 payload can increase the propensity for aggregation.[3][7]
-
Solution 1: Optimize Formulation: After purification, perform a buffer exchange into a formulation buffer that enhances ADC stability. This may involve optimizing pH and including excipients like surfactants.
-
Solution 2: Modify the Linker: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design can improve aqueous solubility and reduce aggregation.[5][16]
-
Solution 3: Control DAR: High DAR species are often more prone to aggregation.[3][17] If aggregation is a persistent issue, targeting a lower average DAR may be necessary.
-
-
Precipitation During Conjugation:
-
Solution: Ensure the linker-payload is fully dissolved before adding it to the antibody solution. Adding the linker-payload solution dropwise with gentle mixing can prevent localized high concentrations that may lead to precipitation.
-
Experimental Protocols
Key Experiment: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity. The addition of each hydrophobic SN-38 payload increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[5] This allows for the separation of species with different DARs.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[5]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[5]
-
Injection: Inject 20-50 µL of the prepared ADC sample.[5]
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[5] Unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species. The average DAR is calculated as the weighted average of the peak areas.
Visualizations
Caption: Troubleshooting workflow for inconsistent DAR.
Caption: Key factors influencing the final DAR of an ADC.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veranova.com [veranova.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. antbioinc.com [antbioinc.com]
- 16. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target toxicity of MAC glucuronide phenol-linked SN-38
Technical Support Center: MAC-SN-38 Glucuronide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to reduce the off-target toxicity of Monoclonal Antibody Conjugate (MAC) glucuronide phenol-linked SN-38.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism for off-target toxicity with SN-38 glucuronide ADCs? | Off-target toxicity primarily arises from the premature cleavage of the glucuronide linker in systemic circulation, releasing the highly potent SN-38 payload before it reaches the target tumor cells.[1][2] This can be caused by endogenous enzymes in the plasma or instability of the linker itself. Another significant factor is the reactivation of the detoxified SN-38 glucuronide (SN-38G) metabolite back to active SN-38 by β-glucuronidase enzymes produced by gut microbiota, leading to gastrointestinal toxicity like severe diarrhea.[3] |
| Why is a β-glucuronide linker used for SN-38? | The β-glucuronide linker strategy is designed for tumor-selective drug release.[4][5] The enzyme β-glucuronidase is abundant in the lysosomal compartments of cells and can be overexpressed in some tumor microenvironments, while having low activity in healthy extracellular tissues.[4][6] This differential expression allows for targeted cleavage of the linker and release of SN-38 preferentially at the tumor site.[4][5] Additionally, the hydrophilic nature of the glucuronide moiety can help overcome aggregation issues associated with hydrophobic drugs like SN-38.[5] |
| What are the common toxicities observed with SN-38 based ADCs? | The clinical toxicity profile of SN-38 ADCs, such as sacituzumab govitecan, largely mirrors that of the SN-38 payload itself.[2] The most common dose-limiting toxicities are myelosuppression (particularly neutropenia) and severe diarrhea.[2][7] These adverse events are primarily caused by the effects of released SN-38 on rapidly dividing healthy cells, such as hematopoietic precursors in the bone marrow and epithelial cells in the gastrointestinal tract.[3][8] |
| How does the Drug-to-Antibody Ratio (DAR) affect toxicity? | A higher DAR can lead to faster systemic clearance and a narrower therapeutic index.[2] While a high ratio (~8:1) can enhance drug concentration in the tumor, it may also increase the potential for off-target toxicity if the payload is released prematurely.[2][7] Conversely, ADCs with lower DAR values often exhibit better tolerability.[2] |
| Can linker design modifications reduce off-target toxicity? | Yes, linker design is critical. Strategies include developing "tandem-cleavage" linkers, where a glucuronide moiety sterically protects a dipeptide linker from premature degradation in circulation.[1] Only after lysosomal β-glucuronidase removes the glucuronide can other enzymes cleave the dipeptide to release the drug.[1] Incorporating hydrophilic spacers like PEG can also improve pharmacokinetics and tolerability by shielding the hydrophobic payload.[9] |
Troubleshooting Guides
Issue 1: High background signal or cell death in negative control cell lines.
| Potential Cause | Troubleshooting Step |
| Non-specific ADC uptake | Evaluate the hydrophobicity of the ADC. Highly hydrophobic conjugates can exhibit increased non-specific uptake. Consider incorporating hydrophilic linkers (e.g., PEG) to reduce this effect.[9] |
| Linker Instability in Media | Assay for free SN-38 in the cell culture supernatant over time using HPLC or LC-MS. If significant payload is detected, the linker may be cleaving prematurely. Consider resynthesizing the ADC with a more stable linker design.[1] |
| Contamination of ADC | Analyze the purified ADC preparation for the presence of unconjugated (free) SN-38. Use techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to ensure high purity. |
Issue 2: Unexpectedly high in vivo toxicity (e.g., rapid weight loss, neutropenia) at predicted therapeutic doses.
| Potential Cause | Troubleshooting Step |
| Poor Linker Stability in Plasma | The β-glucuronide linker is generally very stable in plasma.[4][5][10] However, if toxicity is observed, perform an in vitro plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C and measure the release of free SN-38 over time (e.g., up to 7 days).[1] An unexpectedly short half-life indicates linker instability.[10] |
| Off-target Cleavage | Investigate if enzymes other than β-glucuronidase could be cleaving the linker. This is less common for glucuronide linkers but can be an issue with other linker types (e.g., peptide linkers sensitive to extracellular proteases).[1] |
| Deconjugation and Enterohepatic Recirculation | The detoxified metabolite, SN-38-G, can be excreted into the gut, where it is reactivated to toxic SN-38 by bacterial β-glucuronidases, causing severe diarrhea.[3] Consider co-administration of a gut-restricted β-glucuronidase inhibitor to mitigate this specific toxicity.[3][11] |
| High DAR leading to rapid clearance | Characterize the ADC to confirm the DAR. If the DAR is higher than intended or heterogeneous, it can lead to faster clearance and increased toxicity.[2] Optimize conjugation chemistry to achieve a more homogeneous and lower DAR if necessary. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Phenol-linked Psymberin ADC (Illustrative Example) This table demonstrates the principle of selective cytotoxicity, a key goal for ADCs. Similar assays are critical for evaluating SN-38 conjugates.
| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) | Selectivity |
| L540cy | CD30-positive | - | < 1 | - |
| Caki-1 | CD30-negative | 62 | < 1 | Selective against target[5] |
| Caki-1 | CD70-positive | - | < 1 | - |
| L540cy | CD70-negative | Reduced Activity | < 1 | Selective against target[5] |
Table 2: In Vivo Tolerability and Efficacy of β-Glucuronide ADCs (Illustrative Examples) These examples highlight the high tolerability and efficacy achievable with stable glucuronide linkers.
| ADC Construct | Animal Model | Well-Tolerated Dose | Efficacious Dose | Outcome |
| cAC10-MMAE-glucuronide | Karpas 299 lymphoma | 100 mg/kg | 0.5 mg/kg | Cures in all animals at ≥0.5 mg/kg[10] |
| c1F6-MMAF-glucuronide | Renal cell carcinoma | 25 mg/kg | 0.75 mg/kg | Significant tumor inhibition[10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Linker Stability Assay
-
Objective: To determine the stability of the MAC-SN-38 glucuronide linker in plasma by measuring the rate of free SN-38 release.
-
Materials:
-
MAC-SN-38 conjugate
-
Control (unconjugated) antibody
-
Rat, mouse, or human plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
-
-
Methodology:
-
Dilute the MAC-SN-38 conjugate to a final concentration of 100 µg/mL in plasma pre-warmed to 37°C.
-
Incubate samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), aliquot 50 µL of the plasma sample.
-
Add 200 µL of cold protein precipitation solution to the aliquot.
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the supernatant for the concentration of released SN-38 using a validated LC-MS/MS method.
-
Calculate the percentage of drug released at each time point and determine the half-life of the conjugate in plasma. A stable β-glucuronide linker is expected to have a very long half-life (e.g., an extrapolated 81 days was reported for a similar conjugate).[10]
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To evaluate the target-specific cell-killing activity of the MAC-SN-38 conjugate.
-
Materials:
-
Target antigen-positive cell line (e.g., TROP-2 positive cell line for a sacituzumab-like ADC)[7]
-
Target antigen-negative cell line (for assessing selectivity)[5]
-
MAC-SN-38 conjugate, free SN-38, and isotype control ADC
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the MAC-SN-38 conjugate, free SN-38, and the isotype control ADC.
-
Remove the culture medium from the cells and add the diluted test articles.
-
Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 72-120 hours for SN-38).
-
After incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to untreated control wells and plot cell viability versus drug concentration.
-
Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) for each compound using a non-linear regression model. A potent and selective ADC will have a low IC₅₀ on target-positive cells and a significantly higher IC₅₀ on target-negative cells.[5]
-
Visualizations
Caption: Mechanism of action and off-target toxicity pathway for a MAC-SN38-Glucuronide ADC.
Caption: Standard experimental workflow for preclinical evaluation of MAC-SN38 conjugates.
Caption: Troubleshooting flowchart for unexpected in vivo toxicity of SN-38 ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 5. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inhibitory Effect of Ciprofloxacin on the β-Glucuronidase-mediated Deconjugation of the Irinotecan Metabolite SN-38-G - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of MAC Glucuronide SN-38 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of MAC (mal-amido-cysteine) glucuronide SN-38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
1.1 What is the mechanism of action of a MAC glucuronide SN-38 ADC?
The mechanism involves a multi-step, targeted delivery process.[] First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.[][2] Following binding, the ADC-antigen complex is internalized by the cell, typically into lysosomes.[][2] The acidic environment of the lysosome contains the enzyme β-glucuronidase, which selectively cleaves the glucuronide linker.[] This cleavage releases the active payload, SN-38, directly inside the cancer cell.[] SN-38 then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[][3]
1.2 Why is the lactone ring of SN-38 critical for its activity?
SN-38 exists in a pH-dependent equilibrium between an active lactone form and an inactive open-ring carboxylate form.[4] The closed lactone ring is essential for binding to and inhibiting the topoisomerase I-DNA complex.[5] At physiological pH (around 7.4) or higher, the equilibrium shifts towards the inactive carboxylate form, leading to a significant loss of cytotoxic activity.[6] The acidic environment within lysosomes (pH 4.5-5.0) favors the conversion back to the active, closed-lactone form, which is a key feature for the efficacy of ADCs that release SN-38 intracellularly.[5]
1.3 What are the advantages of using a MAC glucuronide linker?
The MAC glucuronide linker system offers several advantages for SN-38 ADCs:
-
Stability in Circulation: The glucuronide linker is designed to be stable in the systemic circulation, preventing premature release of the highly potent SN-38 payload and minimizing off-target toxicity.[]
-
Tumor-Selective Cleavage: The linker is specifically cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartments of cells and overexpressed in some tumor microenvironments.[] This ensures that the cytotoxic payload is released preferentially within target cells.
-
Homogeneous ADC Production: The maleimide-amido-cysteine (MAC) chemistry allows for controlled conjugation to antibodies, facilitating the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[]
-
Improved Solubility: Linker technologies, sometimes incorporating elements like polyethylene (B3416737) glycol (PEG), can help improve the solubility of the otherwise hydrophobic SN-38 payload, reducing the risk of ADC aggregation.[5][7]
1.4 How does the Drug-to-Antibody Ratio (DAR) impact ADC efficacy and safety?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that defines the average number of drug molecules conjugated to a single antibody. It significantly influences the ADC's therapeutic index:
-
Efficacy: A higher DAR generally increases the potency of the ADC, as more cytotoxic payload is delivered to the target cell per antibody internalized.
-
Safety and Pharmacokinetics: A very high DAR can be detrimental. It can increase the hydrophobicity of the ADC, leading to faster clearance from circulation, aggregation, and increased off-target toxicity.[7]
-
Therapeutic Window: The optimal DAR is a balance between maximizing potency and maintaining favorable pharmacokinetic and safety profiles. For SN-38 ADCs, achieving a controlled and consistent DAR is crucial for a predictable and effective therapeutic window.[8][9]
Troubleshooting Guides
Issue: Reduced ADC Potency or Inconsistent In Vitro Results
Question: Why is my MAC glucuronide SN-38 ADC showing lower than expected potency or variability in cytotoxicity assays?
Answer: This is a common issue that can stem from several factors, primarily related to the stability of the SN-38 payload.
Potential Causes and Solutions:
-
Lactone Ring Hydrolysis: The active lactone form of SN-38 can hydrolyze to its inactive carboxylate form at physiological pH (~7.4) in your cell culture medium.
-
Troubleshooting Steps:
-
pH Control: Ensure your assay buffers are strictly controlled. If the assay permits, a slightly acidic pH (e.g., pH 6.5) can help maintain the active lactone form.
-
Minimize Incubation Time: Reduce the pre-incubation time of the ADC in the physiological buffer before adding it to the cells.
-
Formulation: For storage, consider formulating the ADC in a buffer that enhances lactone stability, such as a citrate (B86180) or acetate (B1210297) buffer at a slightly acidic pH.
-
-
-
Premature Linker Cleavage: Although designed for stability, some linker cleavage might occur during extended incubation, releasing SN-38 into the medium where it can be inactivated.
-
Troubleshooting Steps:
-
Linker Stability Assessment: Perform a stability study of your ADC in the assay medium over the duration of the experiment to quantify premature payload release.
-
Control Wells: Include control wells with free SN-38 at concentrations equivalent to potential leakage to understand its contribution to cytotoxicity.
-
-
-
Cell Line Characteristics: The target antigen expression level and the internalization rate of the ADC can vary between cell lines and even passage numbers, leading to inconsistent results.
-
Troubleshooting Steps:
-
Antigen Expression Analysis: Regularly verify the antigen expression levels on your target cells using methods like flow cytometry.
-
Standardize Cell Culture: Use cells from a consistent passage number and ensure standardized cell seeding densities.
-
-
Issue: ADC Aggregation and Precipitation
Question: I am observing aggregation and precipitation of my ADC during storage or after conjugation. What are the potential causes and solutions?
Answer: Aggregation is a frequent challenge with ADCs, particularly those carrying hydrophobic payloads like SN-38.[7]
Potential Causes and Solutions:
-
High Hydrophobicity: SN-38 is notoriously hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[7]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more controlled DAR (e.g., 2 to 4) if aggregation is a persistent issue.[7]
-
Linker Modification: Incorporating hydrophilic spacers, such as PEG moieties, into the linker design can significantly improve aqueous solubility and reduce aggregation, even at higher DARs.[5][7]
-
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing excipients in the formulation buffer are critical for ADC stability.[7]
-
Troubleshooting Steps:
-
Buffer Screening: Screen different formulation buffers (e.g., histidine, citrate) and pH levels (typically in the range of 5.0-7.0) to find the optimal conditions for your specific ADC.
-
Use Stabilizing Excipients: Include excipients like polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) in the final formulation buffer to prevent aggregation.[7]
-
-
-
Conjugation and Purification Process: Residual organic solvents or impurities from the conjugation reaction can contribute to instability and aggregation.
-
Troubleshooting Steps:
-
Minimize Organic Solvent: Use the minimum amount of co-solvent (e.g., DMSO) necessary to dissolve the drug-linker complex and keep the final concentration low (typically <10%).[7]
-
Efficient Purification: Ensure the post-conjugation purification process, such as Size Exclusion Chromatography (SEC), effectively removes unconjugated drug, linker, and aggregates.[3][10]
-
-
Issue: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: My ADC batches show significant variability in the average DAR. How can I achieve a more homogeneous product?
Answer: Achieving a consistent DAR is crucial for reproducible ADC performance. Heterogeneity often arises from the conjugation process itself.[7]
Potential Causes and Solutions:
-
Inconsistent Antibody Reduction (for Cysteine Conjugation): The partial reduction of interchain disulfide bonds to generate reactive thiol groups is a critical step. Inconsistent reduction leads to a mixture of antibody species with varying numbers of available thiols for conjugation.
-
Troubleshooting Steps:
-
Precise Control of Reduction: Tightly control the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time to ensure consistent reduction across batches.[7]
-
pH of Reduction Buffer: Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[7]
-
-
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the reaction between the linker and the antibody can be affected by several parameters.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration. While longer times can increase conjugation, they may also lead to ADC degradation or aggregation.[7]
-
Drug-Linker Molar Excess: Optimize the molar ratio of the drug-linker complex to the antibody to target the desired DAR without driving excessive conjugation or aggregation.
-
-
-
Ineffective Purification of DAR Species: Standard purification methods may not be sufficient to isolate a specific DAR species.
-
Troubleshooting Steps:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity. Higher DAR species are more hydrophobic and elute later, allowing for the isolation of a more homogeneous product.[7]
-
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of SN-38 and MAC Glucuronide SN-38 Linkers
| Compound | Cell Line | IC50 (ng/mL) | Reference |
| MAC glucuronide phenol-linked SN-38 | L540cy | 113 | [2] |
| This compound | Ramos | 67 | [2] |
| MAC glucuronide α-hydroxy lactone-linked SN-38 | L540cy | 99 | [11] |
| MAC glucuronide α-hydroxy lactone-linked SN-38 | Ramos | 105 | [11] |
Table 2: Representative Drug-to-Antibody Ratios (DAR) for SN-38 ADCs
| Conjugation Method | Linker Type | Target Antibody | Achieved DAR | Reference |
| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~7.6 | [10] |
| Cysteine-based | CTSB-cleavable ether linker | Mil40 | ~3.7 - 7.1 | [10] |
| Lysine-based | SMCC | Trastuzumab | 3.4 - 3.9 | [10] |
Key Experimental Protocols
Protocol: Cysteine-Based Conjugation of SN-38 to a Monoclonal Antibody
This protocol describes a general procedure for conjugating a maleimide-functionalized MAC glucuronide SN-38 linker to an antibody via partially reduced interchain disulfides.
1. Antibody Reduction: a. Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) containing EDTA (e.g., 50 mM PBS, 5 mM EDTA, pH 7.2). b. Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of TCEP will need to be optimized to achieve the desired number of free thiols. c. Incubate the reaction at 37°C for 1-2 hours.
2. Drug-Linker Preparation: a. Dissolve the maleimide-activated MAC glucuronide SN-38 linker in an appropriate organic co-solvent like DMSO to create a concentrated stock solution.[7]
3. Conjugation Reaction: a. Add the dissolved SN-38-linker to the reduced antibody solution. A typical molar ratio is approximately a 5-fold excess of the drug-linker to the antibody.[3] b. Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%) to prevent antibody denaturation.[7][10] c. Perform the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[3][10]
4. Quenching: a. Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.[3][10] b. Incubate for an additional 20-30 minutes at room temperature.[10]
5. Purification: a. Purify the resulting SN-38 ADC from unconjugated drug-linker, quenching agent, and aggregates. b. Size Exclusion Chromatography (SEC) is commonly used for this purpose. Equilibrate an SEC column (e.g., Superdex 200) with the final formulation buffer (e.g., PBS, pH 7.4).[3][10] c. Load the conjugation reaction mixture onto the column and collect the fractions corresponding to the monomeric ADC.[3]
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR distribution of an ADC.
1. Materials and Reagents:
- HIC Column (e.g., Butyl-NPR)
- Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
- ADC Sample: Diluted to approximately 1 mg/mL in Mobile Phase A.[7]
2. HPLC Method: a. Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[7] b. Injection: Inject 20-50 µL of the prepared ADC sample.[7] c. Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[7] Unconjugated antibody will elute first, followed by species with increasing DARs. d. Detection: Monitor the elution profile using a UV detector at 280 nm.
3. Data Analysis: a. Integrate the peak areas for the unconjugated antibody and each of the DAR species (DAR2, DAR4, etc.). b. Calculate the weighted average DAR by summing the product of each DAR value and its relative peak area percentage.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of the ADC.
1. Cell Seeding: a. Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
2. Treatment: a. Prepare serial dilutions of the SN-38 ADC, free SN-38, and a non-targeting control ADC in complete cell culture medium.[3][10] b. Remove the medium from the cells and add the diluted compounds to the respective wells.[10] Include untreated cells as a control.
3. Incubation: a. Incubate the plate for 72-96 hours.[10]
4. Cell Viability Measurement: a. Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3] b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[3] c. Measure the absorbance at 570 nm using a microplate reader.[3]
5. Data Analysis: a. Normalize the absorbance data to the untreated control wells to determine the percentage of cell viability. b. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell growth by 50%).[3]
Diagrams and Workflows
Caption: Mechanism of Action of MAC Glucuronide SN-38 ADC.
Caption: Experimental Workflow for ADC Synthesis and Characterization.
Caption: Troubleshooting Logic for Reduced ADC Potency.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: MAC Glucuronide Phenol-Linked SN-38
Welcome to the technical support center for MAC glucuronide phenol-linked SN-38. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 is an antibody-drug conjugate (ADC) payload system designed for targeted cancer therapy.[] It consists of SN-38, a potent topoisomerase I inhibitor, linked to a maleimide (B117702) functional group for antibody conjugation via a glucuronide linker. The glucuronide moiety is intended to be cleaved by β-glucuronidase, an enzyme often found in high concentrations within tumor microenvironments, to release the active SN-38 payload.[]
SN-38 itself is known for its poor aqueous solubility.[2] The addition of the hydrophilic glucuronide group generally increases the water solubility of the conjugate compared to the parent drug.[3][4] However, the overall solubility of the this compound can still be influenced by the hydrophobic nature of the SN-38 and the linker.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5][6] A stock solution can be prepared by dissolving the compound in DMSO. For example, a stock solution of 200 mg/mL in DMSO has been reported.[5]
Q3: How should I prepare a working solution for in vitro or in vivo experiments?
A3: For aqueous-based assays, it is recommended to first dissolve the this compound in DMSO to create a high-concentration stock solution. This stock solution can then be further diluted with your aqueous buffer of choice. It is crucial to be aware that SN-38 is sparingly soluble in aqueous buffers, and dilution of the DMSO stock may lead to precipitation if the solubility limit is exceeded.[2]
For in vivo studies, a formulation protocol involving a mixture of DMSO, PEG300, Tween-80, and saline has been suggested to achieve a clear solution.[5][7]
Q4: I am observing precipitation after diluting my DMSO stock solution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Please refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Q5: How does pH affect the solubility and stability of this compound?
Troubleshooting Guide: Solubility Issues
Issue: Precipitation or cloudiness observed after diluting DMSO stock solution of this compound into an aqueous buffer.
This guide provides a systematic approach to troubleshoot and resolve solubility challenges.
Troubleshooting Workflow
References
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 10. chemrj.org [chemrj.org]
Technical Support Center: Preventing ADC Deconjugation In Vivo
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate premature deconjugation of Antibody-Drug Conjugates (ADCs) during in vivo experiments.
Section 1: FAQs - Understanding ADC Deconjugation
Q1: What is ADC deconjugation and why is it a concern?
A1: ADC deconjugation is the premature cleavage of the linker or the detachment of the cytotoxic payload from the antibody component of an ADC in the systemic circulation, before it reaches the target tumor cells.[1][2] This is a critical issue because it can lead to:
-
Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the cytotoxic agent reaches the intended cancer cells, diminishing the ADC's potency.[1][3]
-
Increased Off-Target Toxicity: The released, highly potent payload can circulate freely and be taken up by healthy tissues, causing systemic toxicity and narrowing the therapeutic window.[1][2][4][5]
-
Unpredictable Pharmacokinetics: Premature deconjugation complicates the pharmacokinetic (PK) profile of the ADC, making it difficult to establish a clear relationship between dose and response.[6]
Q2: What are the primary mechanisms of ADC deconjugation in vivo?
A2: Deconjugation can occur through several chemical and enzymatic pathways depending on the linker chemistry:
-
Chemical Instability: Some linkers are susceptible to hydrolysis or other chemical reactions in the bloodstream. A classic example is the retro-Michael reaction seen with maleimide-based linkers, where the thioether bond is unstable and can lead to payload exchange with circulating thiols like albumin.[7][8]
-
Enzymatic Cleavage: While some linkers are designed to be cleaved by specific enzymes within the tumor cell (e.g., cathepsins in the lysosome), they can sometimes be susceptible to premature cleavage by circulating enzymes in the plasma, such as carboxylesterases.[6][9]
-
Disulfide Reduction: Linkers containing disulfide bonds can be prematurely reduced by circulating reducing agents like glutathione (B108866), releasing the payload before the ADC is internalized by the target cell.[10]
Q3: How do cleavable and non-cleavable linkers differ in terms of stability?
A3: The choice between a cleavable and non-cleavable linker is a fundamental design decision that directly impacts stability and the mechanism of payload release.[11]
-
Cleavable Linkers: These are designed to release the payload upon encountering a specific trigger in the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione concentration, or specific enzymes).[10][12] While they can offer potent bystander killing effects, they must be carefully designed to remain stable in systemic circulation to avoid off-target toxicity.[2][12]
-
Non-Cleavable Linkers: These linkers are highly stable in plasma and do not have a specific cleavage trigger.[11][13][] The payload is released only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[11][13][15][16] This generally results in greater plasma stability and a better safety profile but may limit the bystander effect.[2][11][15]
Section 2: Troubleshooting Guide - Common Deconjugation Issues
Problem: My maleimide-based ADC shows significant payload loss in plasma stability assays.
This is a common issue attributed to the inherent instability of the thiosuccinimide ring formed between a maleimide (B117702) linker and a cysteine residue on the antibody. The bond is susceptible to a retro-Michael reaction, leading to deconjugation or transfer of the payload to other circulating proteins like albumin.[8][17]
Troubleshooting Strategies:
-
Induce Succinimide (B58015) Ring Hydrolysis: After the initial conjugation, intentionally hydrolyzing the thiosuccinimide ring can create a more stable, open-ring structure that is resistant to the retro-Michael reaction.[8][18] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[18]
-
Use Next-Generation Maleimides: Several novel maleimide derivatives have been developed to enhance stability. These include structures that promote faster hydrolysis or are sterically hindered to prevent the reverse reaction.[18][19]
-
Optimize Conjugation Site: The local microenvironment of the conjugation site can influence stability. Engineering cysteines at sites with less solvent exposure or that are sterically hindered may protect the linker from exchange reactions.[20]
-
Consider Alternative Chemistries: If maleimide instability persists, switching to a more stable conjugation chemistry, such as those forming amide bonds or other robust linkages, may be necessary.
Problem: My ADC with a peptide linker (e.g., Val-Cit) is unstable in rodent plasma but appears stable in human plasma.
This discrepancy is often due to species-specific differences in plasma enzymes. Rodent plasma contains high levels of carboxylesterase 1c (Ces1c), which can prematurely cleave certain peptide linkers, a problem not observed to the same extent in human plasma.[9]
Troubleshooting Strategies:
-
Modify the Peptide Sequence: Introducing specific amino acids can protect the linker from enzymatic cleavage. For example, adding a glutamic acid residue to create a tripeptide linker (e.g., Glu-Val-Cit) has been shown to markedly reduce susceptibility to Ces1c while retaining sensitivity to lysosomal cathepsins.[9]
-
Use Appropriate Assay Species: When conducting preclinical in vitro stability assays, it is crucial to use plasma from the same species that will be used for in vivo efficacy and toxicology studies to ensure the data is predictive.[21]
-
Incorporate Hydrophilic Spacers: Adding hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), near the peptide sequence can sterically shield the cleavage site from circulating proteases.[2]
Problem: My ADC is prone to aggregation, leading to rapid clearance and potential immunogenicity.
Aggregation is often caused by the high hydrophobicity of the payload, which can be exacerbated by the linker.[12][22] Aggregated ADCs are quickly cleared from circulation, reducing their half-life and efficacy.[12]
Troubleshooting Strategies:
-
Incorporate Hydrophilic Linkers: Using linkers that contain hydrophilic moieties, such as polyethylene glycol (PEG), is a highly effective strategy.[22][23][24] These linkers can "mask" the hydrophobicity of the payload, improve solubility, and reduce aggregation.[22][23][25]
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC. Producing ADCs with a lower, more controlled DAR through site-specific conjugation can mitigate aggregation issues.[5][23]
-
Formulation Development: Screen different buffer conditions (pH, excipients) to find a formulation that maximizes the physical and chemical stability of the ADC in solution.[24]
Data Presentation: Comparison of Linker Stability Strategies
| Strategy | Mechanism of Action | Key Advantage(s) | Key Disadvantage(s) |
| Non-Cleavable Linkers | Relies on complete antibody degradation in the lysosome for payload release.[13][15] | High plasma stability, improved safety profile.[11][][15] | Limited bystander effect; payload must be potent with the linker and an amino acid attached.[15] |
| Enzyme-Cleavable Linkers (e.g., Val-Cit) | Cleaved by specific lysosomal enzymes (e.g., Cathepsin B).[26][] | Potent bystander effect; defined release mechanism.[2][28] | Potential for premature cleavage by circulating enzymes.[9] |
| Hydrophilic Linkers (e.g., PEGylated) | Increases overall ADC hydrophilicity, shielding the hydrophobic payload.[22][25] | Reduces aggregation, improves pharmacokinetics, can enable higher DAR.[22] | May alter biodistribution; requires careful optimization of PEG length.[24] |
| Stabilized Maleimide Linkers | Undergoes post-conjugation modification (e.g., hydrolysis) to prevent retro-Michael reaction.[8][19] | Increases stability of cysteine-conjugated ADCs, reducing payload loss.[29] | Requires an additional reaction step and careful process monitoring.[18] |
Section 3: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify payload deconjugation over time when incubated in plasma.[30][31][32]
Methodology:
-
Preparation: Thaw plasma (e.g., human, mouse, rat) from frozen stock at 37°C.[33] Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the ADC into the plasma at a defined final concentration. Also, prepare a control sample by spiking the ADC into a buffer (e.g., PBS) to monitor for non-enzymatic degradation.[32] Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), draw aliquots from the plasma and buffer samples.[21][32] Immediately stop the reaction, often by freezing at -80°C.[34]
-
Sample Preparation for Analysis:
-
To measure average DAR: Use an immunoaffinity capture method (e.g., Protein A magnetic beads) to isolate the ADC from the plasma.[7][32][33] Wash the beads to remove non-specifically bound proteins. Elute the ADC for analysis.
-
To measure released payload: Precipitate plasma proteins from an aliquot using a cold organic solvent (e.g., acetonitrile).[21][34] Centrifuge and collect the supernatant containing the free payload.
-
-
Analysis:
-
Data Interpretation: Calculate the rate of payload loss or the ADC half-life in plasma. Compare stability across different species if applicable.
Protocol 2: Lysosomal Stability Assay
Objective: To determine if the ADC linker is effectively cleaved and the payload is stable within a simulated lysosomal environment.[36][37]
Methodology:
-
Reagent Preparation: Obtain purified liver lysosomes or recombinant lysosomal enzymes like Cathepsin B.[34][36][38] Prepare a catabolic buffer at an acidic pH (e.g., pH 5.0) to mimic the lysosomal environment.
-
Incubation: Add the ADC to the lysosomal fraction or enzyme solution in the catabolic buffer.[38][39] Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.[34]
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) or a specific enzyme inhibitor).[34]
-
Sample Processing: Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).[34]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and any potential payload metabolites.[34][38]
-
Data Interpretation: Evaluate the rate and extent of payload release in the lysosomal environment. Assess the stability of the released payload to ensure it remains in its active form.
Section 4: Visualizations (Diagrams)
References
- 1. veranova.com [veranova.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. biocompare.com [biocompare.com]
- 6. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. purepeg.com [purepeg.com]
- 26. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 28. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 29. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 31. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. ADC Plasma Stability Assay [iqbiosciences.com]
- 33. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 34. benchchem.com [benchchem.com]
- 35. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bioivt.com [bioivt.com]
- 37. iphasebiosci.com [iphasebiosci.com]
- 38. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 39. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
A Comparative Guide to Cleavable Linkers for SN-38 in Antibody-Drug Conjugates: A Focus on MAC Glucuronide Phenol-Linked Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. The choice of a cleavable linker, designed to release the cytotoxic payload in the tumor microenvironment, is a critical decision in ADC development. This guide provides an objective comparison of the MAC (maleimidocaproyl) glucuronide phenol-linked SN-38 with other prominent cleavable linkers, supported by available experimental data.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its high cytotoxicity makes it an attractive payload for ADCs; however, its hydrophobicity and the instability of its active lactone ring present formulation challenges.[][2] Linker technologies aim to overcome these hurdles by ensuring stability in circulation and facilitating targeted release.[]
Understanding the Mechanisms: A Spectrum of Cleavable Linkers
Cleavable linkers are designed to be stable at the physiological pH of blood (around 7.4) and to break down in response to specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release is crucial for maximizing the therapeutic window of an ADC.
MAC Glucuronide Phenol-Linked SN-38
The this compound utilizes a β-glucuronide linker, which is a substrate for the enzyme β-glucuronidase. This enzyme is abundant in lysosomes and in the necrotic regions of tumors, providing a dual-targeting mechanism for payload release.[][2] The "MAC" component refers to the maleimidocaproyl group, a common method for attaching the linker to the antibody. The phenol-linked design offers predictable cleavage kinetics.[] Upon enzymatic cleavage of the glucuronide moiety, a self-immolative cascade is initiated, leading to the release of the active SN-38 payload inside the target cell.[] A key advantage of the glucuronide linker is its hydrophilic nature, which can improve the solubility and pharmacokinetic profile of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) with reduced aggregation.[2]
Other Prominent Cleavable Linkers for SN-38
-
Hydrazone Linkers (pH-Sensitive): These linkers are engineered to be stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2] The pH-sensitive CL2A linker used in the FDA-approved ADC, Sacituzumab govitecan, is a prime example.[2] While effective, some hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[4]
-
Disulfide Linkers (Glutathione-Sensitive): These linkers exploit the significantly higher concentration of glutathione (B108866) in the cytoplasm of tumor cells compared to the bloodstream. The disulfide bond is reduced by glutathione, triggering the release of the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[4]
-
Peptide Linkers (Protease-Sensitive): These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsin B, which are overexpressed in the lysosomal compartment of cancer cells.[2] The valine-citrulline (Val-Cit) dipeptide is a well-established example and is known for its high stability in human plasma.[4] A novel ether-linked cathepsin B-cleavable linker for SN-38 has also been developed to enhance stability.[5][6]
Quantitative Data Comparison
The following tables summarize available quantitative data for SN-38 ADCs employing different cleavable linker technologies. It is crucial to note that this data is compiled from various studies using different antibodies, cell lines, and experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Cell Line | IC50 (ng/mL) | IC50 (nM) | Reference |
| Glucuronide | MAC glucuronide phenol-linked | L540cy | 113 | - | [7] |
| Ramos | 67 | - | [7] | ||
| Peptide (Cathepsin B) | Ether-linked Val-Cit | SKOV-3 | - | 19.3 | [2] |
| BT474 HerDR | - | 5.5 | [2] | ||
| pH-Sensitive | CL2A | - | - | - | Data not directly comparable |
Table 2: Plasma Stability of SN-38 ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Species | Half-life | Reference |
| Glucuronide | MAC glucuronide phenol-linked | Mouse | Good stability reported | [7] |
| Peptide (Cathepsin B) | Ether-linked Val-Cit | Human (in vitro) | > 10 days | [2][5][6] |
| pH-Sensitive | CL2A | Human | ~24 hours (SN-38 release) | [2] |
Table 3: In Vivo Efficacy of SN-38 ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Xenograft Model | Key Findings | Reference |
| Glucuronide | MAC glucuronide phenol-linked | - | Data not publicly available in a comparable format | |
| Peptide (Cathepsin B) | Ether-linked Val-Cit | BT474 HerDR | Significant tumor growth delay at 20 mg/kg | [2] |
| pH-Sensitive | CL2A (Sacituzumab govitecan) | Various | 20- to 136-fold higher SN-38 concentration in tumors vs. irinotecan | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload stock solutions
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cells and add the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Plasma Stability Assay (LC-MS/MS)
Objective: To assess the stability of an ADC and quantify the release of free payload in plasma over time.
Materials:
-
ADC of interest
-
Human and/or animal plasma
-
Phosphate-buffered saline (PBS)
-
Immunocapture beads (e.g., Protein A/G)
-
Enzymes for digestion (e.g., papain, Lys-C)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Immunocapture: Isolate the ADC from the plasma aliquots using immunocapture beads.
-
Payload Release Quantification: Analyze the supernatant to quantify the amount of prematurely released payload using LC-MS/MS.
-
DAR Analysis: Elute the captured ADC from the beads and, if necessary, perform enzymatic digestion to release the payload or generate antibody fragments. Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the plasma half-life of the conjugate.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a mouse model of human cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers once the tumors are palpable.
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection, according to a defined schedule.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum ethical size or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex mechanisms and workflows involved in ADC research.
Caption: Mechanism of action for a this compound ADC.
Caption: Decision workflow for selecting a cleavable linker for an SN-38 ADC.
Conclusion
The selection of a cleavable linker is a multifaceted process that significantly influences the therapeutic index of an SN-38 ADC. The MAC glucuronide phenol-linked system offers distinct advantages, including high stability, a specific enzymatic cleavage mechanism, and improved hydrophilicity.[2][8] However, the optimal choice of linker ultimately depends on the specific biological context, including the target antigen, the characteristics of the tumor microenvironment, and the desired pharmacokinetic profile.[2] While direct comparative data remains somewhat limited in the public domain, the information presented in this guide provides a solid foundation for researchers to make informed decisions in the design and development of next-generation SN-38 ADCs. Further head-to-head studies are warranted to fully elucidate the comparative performance of these promising linker technologies.
References
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MUC1-Targeted SN-38 Antibody-Drug Conjugate vs. Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a Mucin-1 (MUC1)-targeted antibody-drug conjugate (ADC) carrying the cytotoxic payload SN-38, versus the conventional chemotherapeutic agent, irinotecan (B1672180). The information presented herein is based on preclinical data and is intended to inform research and development in the field of oncology. While direct head-to-head clinical trial data for a MUC1-glucuronide-SN-38 ADC is not yet widely available, this guide extrapolates from existing preclinical studies on various SN-38 ADCs and the known mechanisms of both agents.
Mechanism of Action: A Tale of Two Delivery Systems
Both the MUC1-SN-38 ADC and irinotecan ultimately rely on the cytotoxic activity of SN-38, a potent topoisomerase I inhibitor. However, their methods of delivering this payload to tumor cells are fundamentally different, leading to significant variations in efficacy and toxicity profiles.
Irinotecan: A Pro-drug Approach Irinotecan is a pro-drug that is systemically administered and requires conversion in the liver by carboxylesterase enzymes into its active metabolite, SN-38.[1][2] This active form then circulates throughout the body before reaching the tumor site. A significant portion of SN-38 is rapidly inactivated in the liver through glucuronidation by the enzyme UGT1A1, forming the inactive SN-38 glucuronide (SN-38G).[1] This systemic exposure and rapid inactivation contribute to off-target toxicities and limit the concentration of active SN-38 that reaches the tumor.
MUC1-Targeted SN-38 ADC: Targeted Delivery The MUC1-SN-38 ADC represents a targeted therapy approach.[3][4] An antibody specifically designed to recognize and bind to the MUC1 antigen, which is often overexpressed on the surface of various cancer cells, is linked to SN-38 molecules.[5][6] This ADC circulates in the bloodstream with the SN-38 payload attached. Upon reaching the tumor, the antibody binds to MUC1-expressing cancer cells, and the entire ADC-antigen complex is internalized by the cell.[7] Inside the cancer cell, the linker connecting the antibody and SN-38 is cleaved, releasing the active SN-38 directly at the site of action. This targeted delivery mechanism is designed to maximize the concentration of the cytotoxic agent within the tumor while minimizing systemic exposure and associated side effects.[8]
Signaling Pathways
The following diagram illustrates the proposed mechanism of action and the relevant signaling pathways for a MUC1-SN-38 ADC.
Caption: Mechanism of action for a MUC1-SN-38 ADC leading to cancer cell apoptosis.
Quantitative Data Comparison: Preclinical Evidence
The following tables summarize preclinical data comparing the efficacy of SN-38 delivered via an ADC to that of systemically administered irinotecan. It is important to note that these studies utilize different ADC constructs and tumor models, but they consistently demonstrate the superior tumor targeting and potency of the ADC approach.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
| SN-38 | Various | - | 1.0 - 38.9 | [5][9] |
| SN-38 ADC | SKOV-3 (Ovarian) | Her2 | 86.3 - 320.8 | [9] |
| SN-38 ADC | BT474 HerDR (Breast) | Her2 | 14.5 - 235.6 | [9] |
Note: IC50 values for ADCs are dependent on antigen expression levels and internalization rates.
Table 2: In Vivo Tumor SN-38 Concentration
| Treatment | Tumor Model | SN-38 Delivery Advantage (ADC vs. Irinotecan) | Reference |
| Labetuzumab govitecan (anti-CEACAM5-SN-38 ADC) | Human Colonic Cancer Xenograft | >300-fold higher SN-38 levels in tumor | [10] |
| Sacituzumab govitecan (anti-TROP-2-SN-38 ADC) | Human Tumor Xenografts | 20 to 136-fold enhanced SN-38 concentrations in tumor | [5] |
| SN38-TS Nanoparticle | Neuroblastoma Xenograft | ~200-fold more SN-38 in tumor at 4 hr | [11][12] |
Table 3: In Vivo Antitumor Efficacy
| Treatment | Tumor Model | Key Efficacy Outcome | Reference |
| SN38-TS Nanoparticle Regimens | Neuroblastoma Xenograft | Superior to irinotecan; resulted in "cures" in all NP arms | [11][12] |
| Labetuzumab govitecan | Colorectal Cancer Models | Improved efficacy and safety compared to irinotecan | [10] |
| Sacituzumab govitecan | Various Solid Tumor Xenografts | Enhanced antitumor activity compared to irinotecan | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used to evaluate and compare the efficacy of ADCs and conventional chemotherapy.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., MUC1-positive) and a negative control cell line.
-
Complete cell culture medium.
-
MUC1-SN-38 ADC, irinotecan, and free SN-38.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
Treatment: Prepare serial dilutions of the test compounds (MUC1-SN-38 ADC, irinotecan, free SN-38). Remove the culture medium and add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 48 to 144 hours, depending on the cell line's doubling time.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[2][13]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot a dose-response curve to calculate the IC50 value for each compound.
In Vivo Xenograft Animal Study
This type of study evaluates the antitumor efficacy of a drug in a living organism.
Experimental Workflow Diagram:
Caption: Workflow for an in vivo xenograft study comparing ADC and chemotherapy.
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor cells.[14]
-
Tumor Implantation: Subcutaneously inject a suspension of MUC1-positive human cancer cells into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Randomization: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, irinotecan, MUC1-SN-38 ADC, non-targeting control ADC).
-
Treatment Administration: Administer the treatments according to a predetermined dosing schedule and route (e.g., intravenous for ADC and irinotecan).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[15]
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a specific duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control. Survival analysis may also be performed. For pharmacokinetic studies, blood and tumor tissue can be collected at various time points to measure drug and metabolite concentrations.[10]
Conclusion
The available preclinical evidence strongly suggests that a MUC1-targeted SN-38 ADC has the potential to be significantly more effective than irinotecan. By delivering the highly potent cytotoxic agent SN-38 directly to MUC1-expressing cancer cells, this ADC approach can achieve a much higher concentration of the active drug within the tumor while reducing systemic exposure and associated toxicities.[8][10] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising targeted cancer therapy.
References
- 1. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle delivery of an SN38 conjugate is more effective than irinotecan in a mouse model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Glucuronide-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Glucuronide-Based Linkers for Antibody-Drug Conjugates, Supported by Experimental Data.
Glucuronide-based linkers are a cornerstone of modern antibody-drug conjugate (ADC) design, offering a unique mechanism for targeted payload release within the tumor microenvironment. This guide provides a comprehensive head-to-head comparison of glucuronide linkers with other prevalent cleavable linker technologies, focusing on performance, stability, and efficacy. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support your research and development efforts.
Mechanism of Action: The Glucuronide Advantage
Glucuronide linkers capitalize on the enzymatic activity of β-glucuronidase, an enzyme abundant in the lysosomal compartments of cells and often overexpressed in the tumor microenvironment.[1] The linker remains stable in the systemic circulation, preventing premature release of the cytotoxic payload. Upon internalization of the ADC by the target cancer cell, the glucuronide moiety is cleaved by lysosomal β-glucuronidase, initiating the release of the active drug. This targeted release mechanism enhances the therapeutic window of the ADC, maximizing on-target toxicity while minimizing systemic side effects.
Caption: Mechanism of action of a glucuronide-linked ADC.
Quantitative Performance Data: A Comparative Analysis
The selection of a linker is critical to the success of an ADC. The following tables summarize key quantitative data comparing the performance of glucuronide-based linkers with other common cleavable linkers, such as the protease-sensitive valine-citrulline (Val-Cit) linker.
Table 1: Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | ADC Model | Animal Model | Key Stability Findings | Reference |
| Glucuronide | β-Glucuronide-MMAF | c1F6-mAb | Rat | Highly stable with an extrapolated half-life of 81 days. | [1] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Glucuronide-Val-Cit | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | |
| Sulfatase-Cleavable | Aryl Sulfatase | anti-Her2-MMAE | Mouse | High plasma stability (over 7 days). | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Findings | Reference |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to the Val-Cit ADC. | [2] |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by protease expression. | [2] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC. | [2] |
| Non-cleavable | MMAE | HER2+ | 609 | Lower potency compared to cleavable linker ADCs in this study. | [2] |
In Vivo Efficacy: Glucuronide vs. Val-Cit
A direct comparison of a PEGylated glucuronide-MMAE ADC with a Val-Cit-MMAE ADC in a xenograft model of non-Hodgkin's lymphoma demonstrated the superior efficacy of the glucuronide-linked conjugate.[3] At one-third the antibody dose, the glucuronide-MMAE ADC achieved a higher cure rate compared to the Val-Cit-MMAE ADC.[3] This suggests that the enhanced stability and potentially different payload release kinetics of the glucuronide linker can lead to improved in vivo performance.
The Bystander Effect: A Closer Look
The bystander effect, where the released payload from a target cell kills adjacent antigen-negative tumor cells, is a crucial attribute for ADCs targeting heterogeneous tumors.[4] Studies have shown that both β-glucuronide and Val-Cit linkers, when releasing a membrane-permeable payload like MMAE, can mediate a similar bystander killing effect in vivo.[5] This indicates that the physicochemical properties of the payload are a primary determinant of the bystander effect for these cleavable linkers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings in your own research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in complete growth medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
-
Incubation: Incubate the ADC in plasma (e.g., human, rat, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Preparation: At each time point, subject the plasma samples to a process to isolate the ADC, such as affinity capture using protein A/G beads.
-
Analysis: Analyze the isolated ADC using a suitable analytical technique, such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS), to determine the average DAR.
-
Data Analysis: Plot the average DAR against time to evaluate the stability of the ADC and calculate its plasma half-life.
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of an ADC in a tumor xenograft model.
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, unconjugated antibody, and vehicle control intravenously at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the ADC.
Payload-Induced Signaling Pathways
The ultimate efficacy of an ADC is determined by the mechanism of action of its cytotoxic payload. Below are diagrams illustrating the signaling pathways induced by two commonly used payloads with glucuronide linkers: Monomethyl Auristatin E (MMAE) and Doxorubicin.
MMAE-Induced Apoptosis
MMAE is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
Validating SN-38 Release: A Comparative Guide to MAC Glucuronide Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Maleimide-Activated C-linked (MAC) glucuronide linker for the targeted release of SN-38, a potent topoisomerase I inhibitor. We will delve into the release mechanism, compare its performance with alternative linker strategies, and provide detailed experimental protocols to validate these mechanisms.
Unlocking SN-38's Potential: The Role of the MAC Glucuronide Linker
SN-38, the active metabolite of irinotecan, is a highly potent anti-cancer agent. However, its clinical utility is hampered by poor solubility and systemic toxicity. Antibody-drug conjugates (ADCs) offer a solution by targeting SN-38 directly to tumor cells. The linker connecting the antibody to SN-38 is a critical component, ensuring stability in circulation and efficient release at the tumor site.
The MAC glucuronide linker is an enzyme-cleavable linker designed for targeted drug delivery. The release mechanism relies on the acidic environment of tumor cell lysosomes and the presence of the enzyme β-glucuronidase, which is overexpressed in many tumor types.[1][2]
The Release Pathway: A Step-by-Step Look
The targeted release of SN-38 from a MAC glucuronide linker follows a precise sequence of events initiated by the ADC's internalization into a cancer cell.
References
Widening the Therapeutic Window: A Comparative Analysis of MAC Glucuronide SN-38 ADC and Standard Chemotherapy
For Immediate Release
A novel antibody-drug conjugate (ADC) technology utilizing a Methylene Alkoxy Carbamate (MAC) self-immolative unit combined with a glucuronide linker for the targeted delivery of SN-38, the active metabolite of irinotecan, demonstrates a significantly improved therapeutic window compared to standard chemotherapy in preclinical models. This advanced ADC design offers the potential for enhanced anti-tumor efficacy while mitigating the systemic toxicity commonly associated with conventional cytotoxic agents.
Researchers and drug development professionals are continuously seeking to optimize the balance between efficacy and toxicity in cancer therapeutics. Antibody-drug conjugates represent a promising strategy by selectively delivering potent cytotoxic payloads to tumor cells, thereby sparing healthy tissues. A key innovation in this field is the development of advanced linker systems that ensure the stable circulation of the ADC and the controlled release of the payload within the tumor microenvironment. The MAC glucuronide linker system is one such advancement, engineered to release alcohol-containing payloads like SN-38 upon enzymatic cleavage by β-glucuronidase, an enzyme abundant in tumors.
This guide provides a comprehensive comparison of the therapeutic window of a MAC glucuronide SN-38 ADC with standard chemotherapy regimens, such as FOLFIRI (5-fluorouracil, leucovorin, irinotecan), often used in the treatment of solid tumors like colorectal cancer.
Mechanism of Action and Experimental Workflow
The MAC glucuronide SN-38 ADC is designed for targeted delivery and controlled payload release. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells. Following internalization, the β-glucuronide linker is cleaved by lysosomal β-glucuronidase, triggering the self-immolation of the MAC unit and the subsequent release of the highly potent SN-38 payload, leading to cancer cell death.
Caption: Mechanism of action of the MAC glucuronide SN-38 ADC.
The therapeutic window of this novel ADC is evaluated through a series of preclinical experiments designed to assess both its anti-tumor activity and its safety profile in comparison to standard chemotherapy.
Caption: Experimental workflow for assessing the therapeutic window.
Comparative Efficacy Data
Preclinical studies in colorectal cancer xenograft models have demonstrated the superior efficacy of a surrogate SN-38 ADC, labetuzumab govitecan, compared to irinotecan, the prodrug of SN-38 and a key component of standard chemotherapy regimens like FOLFIRI. Labetuzumab govitecan employs a proprietary cleavable linker to deliver SN-38.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Labetuzumab Govitecan (SN-38 ADC) | 25 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay and prolonged survival | [1] |
| 5-FU/Leucovorin | Maximum Tolerated Dose (MTD) | Less effective than the ADC (p < 0.0001) | [1] |
| Irinotecan | ~500 µg SN-38 equivalents | Less effective than the ADC | [2] |
Comparative Toxicity and Therapeutic Window
A major advantage of the MAC glucuronide SN-38 ADC is its improved safety profile, leading to a wider therapeutic window. This is attributed to the targeted delivery of SN-38 to the tumor, which minimizes exposure of healthy tissues to the cytotoxic payload.
| Parameter | MAC Glucuronide SN-38 ADC (Labetuzumab Govitecan) | Irinotecan (Standard Chemotherapy) | Fold Improvement | Reference |
| SN-38 Delivery to Tumor (AUC) | ~11- to 16-fold higher | Baseline | >300-fold (normalized) | [2] |
| SN-38 Levels in Liver | Appreciably lower | Higher | Not specified | [2] |
| SN-38 Levels in Small Intestine | Appreciably lower | Higher | Not specified | [2] |
| Glucuronidated SN-38 (SN-38G) in Serum | Very low | Significant | Not specified | [3] |
| Grade ≥3 Neutropenia (Clinical) | 16% | Higher rates reported with FOLFIRI | Favorable | [] |
| Grade ≥3 Diarrhea (Clinical) | 7% | Higher rates reported with FOLFIRI | Favorable | [] |
The data clearly indicates that the ADC delivers a significantly higher concentration of the active drug to the tumor while reducing its levels in systemic circulation and in organs prone to toxicity, such as the liver and gastrointestinal tract.[2] The markedly lower levels of the inactive and potentially toxic metabolite, SN-38G, in the serum of subjects treated with the ADC further underscore its improved safety profile.[3]
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Line and Animal Model: Human colorectal cancer cell lines (e.g., LS174T or GW-39) are subcutaneously implanted into athymic nude mice.[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified volume (e.g., ~0.2 cm³).[1]
-
Treatment Groups: Mice are randomized into groups to receive the MAC glucuronide SN-38 ADC, standard chemotherapy (e.g., FOLFIRI or its components), or a vehicle control.
-
Dosing and Administration: The ADC and chemotherapy agents are administered intravenously or intraperitoneally according to a predetermined schedule.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include tumor regression and overall survival.
Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Healthy, non-tumor-bearing mice or rats are used.
-
Dose Escalation: Animals are divided into cohorts and receive escalating doses of the ADC.
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or a prespecified level of body weight loss (e.g., >20%).[6]
Conclusion
The preclinical data strongly suggest that the MAC glucuronide SN-38 ADC possesses a significantly wider therapeutic window than standard chemotherapy. By achieving a higher concentration of the cytotoxic payload within the tumor while minimizing systemic exposure, this advanced ADC technology holds the promise of improving clinical outcomes for cancer patients. The enhanced efficacy and improved safety profile warrant further clinical investigation of this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAC glucuronide linker-2 | ADC Linker | 229977-57-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
The Bystander Effect: A Comparative Analysis of MAC Glucuronide and Other Linkers in Antibody-Drug Conjugates
For researchers and professionals in drug development, the efficacy of an antibody-drug conjugate (ADC) is not solely defined by its ability to eliminate antigen-expressing cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills adjacent antigen-negative tumor cells, is a critical attribute for achieving robust therapeutic outcomes in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander killing efficiency of ADCs equipped with a maleimidocaproyl (MAC) glucuronide linker versus those with other common linkers, supported by experimental data and detailed methodologies.
The choice of linker technology in an ADC is paramount as it dictates the stability of the conjugate in circulation and the mechanism of payload release within the tumor microenvironment. Cleavable linkers are designed to release their cytotoxic payload upon encountering specific conditions within the tumor, such as the presence of certain enzymes. This controlled release is a prerequisite for the bystander effect, which relies on the ability of the liberated, membrane-permeable payload to diffuse from the target cell and affect its neighbors.
Quantitative Comparison of Bystander Killing Efficiency
While direct head-to-head in vitro quantitative data comparing MAC glucuronide and other linkers like valine-citrulline (vc) is limited in publicly available literature, a pivotal in vivo study provides a compelling comparison.
A study investigating the bystander killing effect of an anti-CD30 ADC (cAC10) conjugated to the potent microtubule inhibitor monomethyl auristatin E (MMAE) through either a β-glucuronide linker or a valine-citrulline-p-aminobenzylcarbamate (vc-PAB) linker was conducted. The results demonstrated that both the cAC10-gluc-MMAE and cAC10-vcMMAE induced complete remission of admixed tumors composed of antigen-positive and antigen-negative cells. This suggests that both cleavable linkers were effective in releasing MMAE, which then exerted a similar and potent bystander killing effect in vivo.
This key finding supports the hypothesis that the physicochemical properties of the released payload are the primary determinant of the bystander effect's magnitude, rather than the specific chemistry of the cleavable linker itself. Once the potent, membrane-permeable MMAE is liberated within the tumor microenvironment, it can effectively diffuse into and kill neighboring cancer cells, regardless of the specific cleavable linker used.
Below is a summary of the key characteristics of different linker types in relation to the bystander effect:
| Linker Type | Cleavage Mechanism | Payload Released | Bystander Effect Potential | Key Considerations |
| MAC Glucuronide | Enzymatic (β-glucuronidase) | Unmodified, potent payload | High (payload dependent) | β-glucuronidase is elevated in the tumor microenvironment and lysosomes. |
| Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | Unmodified, potent payload | High (payload dependent) | Cathepsin B is a lysosomal protease often upregulated in tumor cells. |
| Disulfide | Reductive (Glutathione) | Thiol-modified payload | Moderate to High | The reducing environment of the cell cytoplasm facilitates cleavage. |
| Hydrazone | pH-sensitive (Acidic) | Payload with linker remnant | Moderate | Cleavage occurs in the acidic environment of endosomes and lysosomes. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation | Payload with linker and amino acid remnant | Low to negligible | The released payload is typically charged and membrane-impermeable. |
Experimental Protocols
To quantitatively assess the bystander killing efficiency of an ADC, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Killing Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.
Objective: To determine the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload (e.g., HER2-negative MCF7 cells). To facilitate differentiation, the Ag- cell line is often engineered to express a fluorescent protein like GFP.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC (an ADC with the same linker and payload but an antibody that does not bind to the target antigen) and a vehicle control.
-
-
Data Acquisition:
-
After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cells.
-
If using a fluorescently labeled Ag- cell line, their viability can be quantified using fluorescence microscopy or flow cytometry.
-
Alternatively, cell viability can be measured using assays such as the MTT or CellTiter-Glo assay, with appropriate methods to distinguish between the two cell populations if they are not fluorescently labeled.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture.
-
A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.
-
Calculate the IC50 values for the killing of Ag- cells in the co-culture to quantify the potency of the bystander effect.
-
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a whole-organism context.
Objective: To evaluate the ability of an ADC to control the growth of antigen-negative tumor cells in a mixed tumor xenograft.
Methodology:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.
-
The Ag- cells can be engineered to express a reporter gene, such as luciferase, to allow for non-invasive in vivo imaging and quantification of their growth.
-
-
ADC Administration:
-
Once the tumors reach a predetermined size, treat the mice with the ADC, an isotype control ADC, or a vehicle control.
-
Administer the ADCs according to a defined dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure the overall tumor volume regularly using calipers.
-
If using luciferase-expressing Ag- cells, monitor their growth by in vivo bioluminescence imaging at regular intervals.
-
-
Data Analysis:
-
Compare the growth of the Ag- cell population (as measured by bioluminescence) in the ADC-treated group to the control groups.
-
A significant reduction in the bioluminescent signal in the ADC-treated group indicates an in vivo bystander effect.
-
Correlate the changes in overall tumor volume with the specific reduction in the Ag- cell population.
-
Visualizing the Mechanisms
To better understand the processes underlying the bystander effect, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: ADC-Induced Apoptosis Pathway
Caption: Bystander Killing Experimental Workflow
Navigating the Stability Landscape of SN-38 Prodrugs: A Comparative In Vivo Analysis
For researchers and drug development professionals, optimizing the in vivo stability of SN-38 prodrugs is a critical step in harnessing the full therapeutic potential of this potent topoisomerase I inhibitor. This guide provides a comparative overview of the in vivo stability of various SN-38 prodrug strategies, supported by experimental data and detailed methodologies.
SN-38, the active metabolite of irinotecan (B1672180), is 100 to 1,000 times more potent than its parent drug. However, its clinical utility is hampered by poor water solubility and the instability of its active lactone ring at physiological pH.[1][2][3] To overcome these limitations, various prodrug strategies have been developed, including the FDA-approved irinotecan (CPT-11) and sacituzumab govitecan, as well as numerous investigational formulations like liposomes, antibody-drug conjugates (ADCs), and polymer-drug conjugates. A key determinant of their efficacy is their in vivo stability, which dictates the release of active SN-38 at the tumor site while minimizing systemic toxicity.
Comparative In Vivo Stability of SN-38 Prodrugs
The following table summarizes key pharmacokinetic parameters that reflect the in vivo stability of different SN-38 prodrugs. It is important to note that these values are extracted from different studies and may not be directly comparable due to variations in experimental models and conditions.
| Prodrug Platform | Specific Prodrug | Animal Model | SN-38 Half-life (t½) | SN-38 Area Under the Curve (AUC) | Key Findings & Citations |
| Camptothecin Analog | Irinotecan (CPT-11) | Rats | 2.8 hours | 118 ng/L*h | Low in vivo conversion rate to SN-38 (<8%).[1][2][4] |
| SN-38 (direct admin.) | Rats | ~7 minutes | - | Rapid clearance.[4] | |
| Liposomal Formulations | SN38-PA Liposome (B1194612) | Rats | Significantly enhanced vs. CPT-11 | 7.5-fold higher than CPT-11 | Improved stability and conversion to SN-38.[1] |
| Moeixitecan-loaded liposomes (MLP) | Rats | - | 30-fold higher than CPT-11 | Sustained drug release and increased systemic exposure.[2] | |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab govitecan (IMMU-132) | - | - | - | Delivers higher levels of SN-38 with an improved safety profile.[5][6] |
| SN-38-ether-ADC | - | > 10 days (serum stability) | - | Highly stable in serum.[7][8][9] | |
| Polymer-Drug Conjugates | OEG-SN38 | Mice | - | - | Showed excellent therapeutic activity.[10] |
| PEG-[Irinotecan]3 | Mice | Increased vs. Irinotecan | Significantly improved vs. Irinotecan | Extended release of irinotecan and efficient formation of SN-38.[11] | |
| PEGylated SN38 Prodrug NPs (150%) | Rats | - | 12.97 times that of CPT-11 | Superior pharmacokinetics and tumor accumulation.[12] | |
| Disulfide Bond-Based Prodrug | SNSS Nanoassemblies | Mice | - | - | High tumor targeting and superior anticancer effect compared to CPT-11.[13] |
Experimental Protocols
In Vivo Pharmacokinetic Studies:
A common experimental approach to assess the in vivo stability of SN-38 prodrugs involves the following steps:
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice) are typically used.[1][2][12]
-
Drug Administration: The SN-38 prodrug and a control (e.g., CPT-11) are administered intravenously at a specified dose.[1][2][12]
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 0, 0.5, 1.5, 3, 5, 12, and 24 hours).[1]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Extraction: SN-38 and the prodrug are extracted from the plasma using a suitable solvent (e.g., methanol (B129727) with formic acid).[1]
-
Quantification: The concentrations of the prodrug and released SN-38 are determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance using non-compartmental models.[1]
In Vitro Conversion Study:
To evaluate the conversion of the prodrug to SN-38 in a simulated physiological environment, an in vitro plasma stability assay is often performed:
-
Incubation: The prodrug is added to fresh rat plasma and incubated at 37°C.[1]
-
Time Points: Aliquots of the plasma mixture are taken at various time intervals (e.g., 0, 0.5, 1.5, 3, 5, 12, and 24 hours).[1]
-
Sample Processing: An internal standard is added, and the reaction is quenched. Proteins are precipitated, and the supernatant is collected for analysis.[1]
-
HPLC Analysis: The concentration of converted SN-38 is quantified by HPLC.[1]
Visualizing Pathways and Processes
To better understand the metabolic fate and experimental evaluation of SN-38 prodrugs, the following diagrams illustrate the key pathways and workflows.
References
- 1. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of SN-38 [(+)-(4S)-4,11-diethyl-4,9-dihydroxy-1H- pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione], an active metabolite of irinotecan, after a single intravenous dosing of 14C-SN-38 to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. che.zju.edu.cn [che.zju.edu.cn]
- 11. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual character of surface engineering on SN38 prodrug nano-assemblies: divergent effects on in vitro and in vivo behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of MAC Glucuronide Phenol-Linked SN-38 ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) utilizing a MAC (maleimidocaproyl) glucuronide phenol-linked SN-38 payload. The performance of this specific ADC construct is compared with other SN-38-based ADCs employing different linker technologies. This analysis is supported by experimental data and detailed methodologies to assist researchers in the strategic design and development of next-generation ADCs.
Introduction to SN-38 and Glucuronide Linker Technology
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its high cytotoxicity makes it an attractive payload for ADCs. However, its poor solubility and the instability of its active lactone form at physiological pH present significant challenges. Linker technology is therefore critical in ensuring the stability of the ADC in circulation and facilitating the targeted release of SN-38 within the tumor microenvironment.
The MAC glucuronide phenol-linked SN-38 utilizes a β-glucuronide linker, which is designed to be cleaved by the enzyme β-glucuronidase. This enzyme is notably overexpressed in the lysosomes of many tumor cells, offering a targeted release mechanism.[1] The hydrophilic nature of the glucuronide moiety can also improve the overall solubility and pharmacokinetic properties of the ADC, potentially allowing for higher drug-to-antibody ratios (DAR) with a reduced risk of aggregation.[1]
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of a this compound conjugate and compares it to a clinically established SN-38 ADC, Sacituzumab Govitecan, which employs a hydrolyzable carbonate linker.
Table 1: Pharmacokinetic Parameters of Albumin-Conjugated this compound in Mice
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) |
| Free SN-38 | 1 | 285.3 ± 45.7 | 358.4 ± 68.2 | 1.8 ± 0.4 | 2.9 ± 0.5 |
| Albumin-conjugated SN-38 | 1 | 12.4 ± 2.1 | 189.6 ± 35.4 | 18.2 ± 3.5 | 0.005 ± 0.001 |
| Albumin-conjugated SN-38 | 3 | 35.1 ± 5.9 | 587.3 ± 102.1 | 19.5 ± 4.1 | 0.005 ± 0.001 |
Data adapted from a study on albumin-conjugated this compound.[2]
Table 2: Pharmacokinetic Parameters of Sacituzumab Govitecan (SN-38 ADC with a Hydrolyzable Linker) in Humans
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC0-last (µg·h/mL) | t1/2 (h) | CL (L/h) | Vss (L) |
| Sacituzumab Govitecan (ADC) | 10 | 227 ± 61 | 2430 ± 770 | 16.0 ± 4.0 | 0.133 | 3.68 |
| Free SN-38 | 10 | 0.057 ± 0.024 | 1.10 ± 0.53 | 19.7 ± 9.6 | - | - |
| Total Antibody | 10 | 221 ± 58 | 11400 ± 4000 | 79.4 ± 29.3 | 0.0164 | 4.26 |
Data adapted from population pharmacokinetic analysis of Sacituzumab Govitecan.[3]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Materials:
-
Test ADC (e.g., this compound ADC)
-
Human, mouse, rat, and cynomolgus monkey plasma (sodium heparin anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or anti-human Fc affinity resin
-
Digestion enzyme (e.g., papain for cleavable linkers)
-
Reducing agent (e.g., DTT or TCEP) for DAR analysis
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma from different species and in PBS as a control. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation for Free Payload Analysis:
-
To an aliquot of the plasma sample, add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., camptothecin) to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released SN-38.[4]
-
-
Sample Preparation for DAR Analysis:
-
To another aliquot, add affinity resin to capture the ADC.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC from the beads.
-
For analysis of the intact ADC, directly inject the eluate onto the LC-MS system.
-
For analysis of ADC fragments, reduce the eluted ADC with DTT or TCEP before LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a reverse-phase column suitable for protein or large molecule separation.
-
Employ a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire data in positive ion mode and analyze the spectra to determine the DAR distribution over time.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic potential of the ADC.
Materials:
-
Target cancer cell line (e.g., expressing the antigen targeted by the ADC)
-
Control cell line (low or no antigen expression)
-
Complete cell culture medium
-
Test ADC, unconjugated antibody, and free SN-38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free SN-38. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway of SN-38
References
- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugate Homogeneity: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are intrinsically linked to their molecular homogeneity. The choice of linker, the chemical bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's drug-to-antibody ratio (DAR), stability, and overall performance. This guide provides a comparative analysis of ADC homogeneity with different linker technologies, supported by experimental data and detailed methodologies, to aid researchers in the rational design and development of next-generation ADCs.
The Critical Role of Linkers in ADC Homogeneity
ADCs generated through traditional stochastic conjugation methods, which randomly attach payloads to lysine (B10760008) or cysteine residues on the antibody, often result in heterogeneous mixtures with varying DARs.[1][2] This heterogeneity can significantly impact the ADC's pharmacokinetics, efficacy, and toxicity profile.[1][3] Modern linker technologies, particularly those enabling site-specific conjugation, aim to overcome these limitations by producing more homogeneous ADCs with a precisely controlled DAR.[1][4]
Comparative Analysis of Linker Technologies
The homogeneity of an ADC population is a critical quality attribute (CQA) that is heavily influenced by the linker chemistry and the conjugation strategy.[5] This section compares different linker types and their impact on key homogeneity parameters.
Impact of Conjugation Strategy: Site-Specific vs. Stochastic
Site-specific conjugation methods have emerged to address the heterogeneity issues associated with stochastic approaches.[4][6] By directing the payload to predetermined sites on the antibody, these techniques yield a more uniform product with a defined DAR.[6][7]
| Parameter | Stochastic Conjugation (e.g., Lysine) | Site-Specific Conjugation (e.g., Engineered Cysteine, Enzymatic) | Reference |
| DAR Distribution | Broad (mixture of DAR 0, 2, 4, 6, 8) | Narrow (predominantly one DAR species, e.g., DAR 2 or 4) | [8][9] |
| Homogeneity | Low (heterogeneous mixture of positional isomers) | High (homogeneous product with defined conjugation sites) | [1][4] |
| Manufacturing & QC | Complex due to multiple species | Simpler and more reproducible | [8] |
| Therapeutic Index | Potentially narrower due to batch-to-batch variability | Potentially wider due to improved consistency and safety profile | [7] |
Cleavable vs. Non-Cleavable Linkers: A Trade-off Between Stability and Efficacy
The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and has significant implications for an ADC's stability and therapeutic window.[10][11]
| Parameter | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) | Reference |
| Plasma Stability | Can be susceptible to premature cleavage | Generally higher stability in circulation | [12][13] |
| Payload Release Mechanism | Enzymatic or chemical cleavage in the tumor microenvironment or lysosome | Relies on complete lysosomal degradation of the antibody | [10][13] |
| Bystander Effect | Can induce a bystander effect, killing adjacent antigen-negative cells | Limited to no bystander effect | [12] |
| Homogeneity (DAR) | Can be produced with high homogeneity using site-specific methods | Can be produced with high homogeneity using site-specific methods | [10] |
| In Vitro Potency (IC50) | Often higher due to efficient payload release | May be lower depending on the payload and target | [12] |
The Rise of Branched Linkers for Higher Homogeneous DARs
To increase the potency of ADCs, branched linkers have been developed to attach multiple payload molecules at a single conjugation site, enabling the production of homogeneous ADCs with high DARs (e.g., DAR 4 or 6).[14]
| Parameter | Linear Linker (DAR 2) | Branched Linker (DAR 4 or 6) | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically 2 for site-specific methods | Can achieve 4, 6, or even higher with high homogeneity | [14] |
| In Vitro Cytotoxicity | Potent | Often shows increased potency with higher DAR | [14] |
| Hydrophobicity | Lower | Can be higher, potentially impacting aggregation and clearance | [14] |
| Homogeneity | High | High, with a defined number of payloads per site | [14] |
Experimental Protocols for Assessing ADC Homogeneity
Accurate characterization of ADC homogeneity is crucial for development and quality control. Several analytical techniques are routinely employed to determine DAR distribution, aggregation, and other critical quality attributes.[5][15]
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and drug load distribution of ADCs, particularly for cysteine-linked conjugates.[16][17] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated payloads.[17]
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The area of each peak corresponding to a specific DAR species is integrated to calculate the average DAR and the percentage of each species.[5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often coupled with mass spectrometry (MS), is a powerful technique for characterizing ADCs, especially lysine-linked conjugates.[15][16] It can be used to separate and quantify the different light and heavy chain fragments with varying drug loads after reduction of the ADC.[15]
Methodology:
-
Sample Preparation: The ADC is typically reduced with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Column: A reversed-phase column (e.g., C4 or C8) is used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high organic solvent concentration is applied.
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.
-
Analysis: The separated chains are analyzed to determine the distribution of the payload.[15]
Mass Spectrometry (MS)
Intact mass analysis by MS provides a direct measurement of the molecular weights of the different ADC species, allowing for the unambiguous determination of the DAR distribution.[9]
Methodology:
-
Sample Preparation: The ADC sample is desalted.
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer is commonly used.
-
Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to an ADC species with a specific number of conjugated drugs. The relative abundance of these peaks is used to calculate the average DAR.[9]
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in ADC development.
Caption: General workflow for ADC production and homogeneity analysis.
Caption: Decision tree for selecting linker and conjugation strategy.
Conclusion
The homogeneity of an ADC is a paramount attribute that influences its clinical success. The selection of an appropriate linker and conjugation strategy is a key step in designing ADCs with a desirable therapeutic index. Site-specific conjugation technologies, in combination with advanced linker designs such as cleavable, non-cleavable, and branched linkers, offer precise control over DAR and lead to the production of more homogeneous and well-defined ADCs. The analytical methods outlined in this guide are essential tools for the comprehensive characterization of these complex biomolecules, ensuring their quality, consistency, and ultimately, their safety and efficacy in patients.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aboligo.com [aboligo.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. benchchem.com [benchchem.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. mdpi.com [mdpi.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MAC Glucuronide Phenol-Linked SN-38
For researchers and scientists at the forefront of drug development, ensuring laboratory safety through proper chemical handling and disposal is paramount. This guide provides essential safety and logistical information for the proper disposal of MAC glucuronide phenol-linked SN-38, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for protecting laboratory personnel and the environment.
This compound is a complex molecule comprised of the highly toxic topoisomerase I inhibitor SN-38, a phenol (B47542) linker, and a glucuronide moiety. Due to its cytotoxic nature, all waste generated during its use must be considered hazardous and handled accordingly.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of the hazards associated with its components. The following table summarizes key hazard information.
| Component | Hazard Category | Description |
| SN-38 | Acute Toxicity (Oral) | Toxic if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] | |
| Eye Irritation | Causes serious eye irritation.[1] | |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1] | |
| Phenol | Acute Toxicity (Dermal, Oral, Inhalation) | Toxic if absorbed through the skin, swallowed, or inhaled.[2] |
| Skin Corrosion/Burns | Causes severe skin burns and eye damage.[2] | |
| Systemic Toxicity | Can cause systemic toxicity even with relatively small exposures.[2] | |
| Mutagenicity | Suspected of causing genetic defects.[2] |
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-impermeable gloves, such as double-layered nitrile or neoprene gloves, are required. Inspect gloves for integrity before each use and change them frequently.[1][3][4]
-
Eye Protection: Tightly fitting safety goggles or a face shield must be worn.[1][3]
-
Lab Coat: A flame-resistant and impervious lab coat should be worn over long pants and closed-toe shoes.[1][3]
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator must be used within a certified chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves, absorbent pads), should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][5] This container should be specifically marked for "Trace Chemotherapy Waste" or "Cytotoxic Waste."[6]
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams.[5]
-
Sharps Waste: Any contaminated sharps (e.g., needles, blades) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][5]
2. Container Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][5]
3. Decontamination of Work Surfaces and Equipment:
-
Work surfaces and non-disposable equipment should be decontaminated after each use.
-
Wipe surfaces with a detergent solution to physically remove the compound, followed by rinsing with 70% alcohol.[7]
-
For spills, absorb the material with an inert absorbent, then decontaminate the area. For phenol-containing compounds, avoid spreading the spill by using materials like polyethylene (B3416737) glycol (PEG 300 or PEG 400) for initial cleanup of small spills where appropriate, followed by a detergent and water wash.[2][8]
4. Disposal of Contaminated Packaging:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[1]
5. Final Disposal:
All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. This typically involves incineration for cytotoxic waste.[6] Do not dispose of this waste down the drain or in regular trash.
Experimental Protocol: General Deactivation of Cytotoxic Drugs
While no specific deactivation protocol for this compound has been published, chemical deactivation (degradation) is a potential treatment method for some cytotoxic drugs. The International Agency for Research on Cancer (IARC) has suggested oxidation as a method for degrading certain cytotoxic compounds.[7] This approach should only be performed by trained personnel under controlled conditions and in accordance with institutional safety protocols.
Principle: Oxidizing agents can break down the chemical structure of cytotoxic drugs, rendering them less harmful.
Methodology (for consideration and adaptation by EHS professionals):
-
Agent Selection: Sodium hypochlorite (B82951) (e.g., 5.25% solution) or hydrogen peroxide (e.g., 30% solution) have been shown to be effective against some cytotoxic drugs.[7] The suitability of these agents for this compound would need to be determined.
-
Reaction Conditions: The reaction should be carried out in a chemical fume hood. The oxidizing agent is added to the liquid waste containing the cytotoxic compound. The mixture may need to be stirred for a specific duration to ensure complete degradation.
-
Neutralization and Disposal: After the reaction is complete, the resulting solution may need to be neutralized before being collected as hazardous waste.
-
Validation: The effectiveness of the degradation process should be validated by an appropriate analytical method (e.g., HPLC) to confirm the absence of the active compound before final disposal.
Important Note: This is a general procedure and must be validated for this compound before implementation. Consult with your institution's EHS department before attempting any chemical deactivation.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wwu.edu [ehs.wwu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
